molecular formula C16H32N2Sn B2893084 1-methyl-3-(tributylstannyl)-1H-pyrazole CAS No. 204385-09-1

1-methyl-3-(tributylstannyl)-1H-pyrazole

Cat. No.: B2893084
CAS No.: 204385-09-1
M. Wt: 371.156
InChI Key: ZULXRENFZHLYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(tributylstannyl)-1H-pyrazole is a useful research compound. Its molecular formula is C16H32N2Sn and its molecular weight is 371.156. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-(tributylstannyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(tributylstannyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl-(1-methylpyrazol-3-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULXRENFZHLYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NN(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204385-09-1
Record name 1-methyl-3-(tributylstannyl)-1H-pyrazole
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Foundational & Exploratory

Strategic Sourcing and Synthetic Utility of 3-Tributylstannyl-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Specialists

Executive Summary

In the landscape of heterocyclic building blocks, 3-tributylstannyl-1-methylpyrazole represents a "privileged but elusive" motif. While its regioisomer (the 5-stannyl derivative) is commoditized, the 3-stannyl variant is frequently out of stock or available only via custom synthesis. This guide addresses the supply chain gap by providing a validated "Make vs. Buy" decision matrix, a robust internal synthesis protocol, and critical handling procedures for organotin reagents in drug discovery.

Part 1: The Availability Paradox (Market Analysis)

The Regiochemical Supply Gap

Researchers often encounter a frustrating reality: searching for "tributylstannyl-1-methylpyrazole" usually yields the 5-position isomer (CAS: 170682-50-5), not the 3-position isomer .

  • 1-Methyl-5-(tributylstannyl)pyrazole: Readily available. Produced via direct lithiation of 1-methylpyrazole, which naturally occurs at the most acidic C5 position (ortho to the nitrogen lone pair).

  • 1-Methyl-3-(tributylstannyl)pyrazole: High Scarcity. Direct lithiation does not favor this position. Consequently, it is rarely held in stock by major catalog vendors (e.g., Sigma-Aldrich, Fluorochem) and typically requires a lead time of 4–6 weeks for custom synthesis.

Sourcing Recommendation

Do not rely on catalog availability for time-critical campaigns. If the 3-isomer is essential for your SAR (Structure-Activity Relationship) study to probe the C3 vector, the most reliable path is internal synthesis from the halogenated precursor.

Key Precursor Availability:

  • Precursor: 3-Bromo-1-methyl-1H-pyrazole (CAS: 151049-87-5)

  • Availability: High. Stocked by Sigma-Aldrich, Enamine, and Combi-Blocks.

  • Strategy: Buy the bromide; make the stannane.

Part 2: The "Make" Option – Validated Synthesis Protocol

Since the 3-stannyl isomer cannot be accessed via direct deprotonation of the heterocycle, a Halogen-Metal Exchange strategy is required. This protocol ensures regiochemical fidelity.[1]

Reaction Logic[2][3][4]
  • Substrate: 3-Bromo-1-methylpyrazole.

  • Exchange Reagent: n-Butyllithium (n-BuLi). The Lithium-Halogen exchange is faster than deprotonation at C5 at low temperatures.

  • Quench: Tributyltin chloride (Bu₃SnCl).

Step-by-Step Protocol

Scale: 10 mmol (approx. 1.6 g of bromide)

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (Ar) for 15 minutes.

  • Solvation: Add 3-Bromo-1-methylpyrazole (1.61 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Exchange (The Critical Step): Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 10 minutes via syringe.

    • Technical Note: Maintain temperature below -70 °C to prevent equilibration to the thermodynamically stable C5-lithio species.

    • Aging: Stir at -78 °C for 30–45 minutes.

  • Quenching: Add Tributyltin chloride (3.58 g, 11 mmol, neat) dropwise.

  • Warming: Allow the mixture to warm to room temperature naturally over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with diethyl ether (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate

    • Caution: Do not rotovap to dryness at high heat; organotins can be volatile and thermally sensitive.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N) using Hexanes/EtOAc (95:5).

    • Yield Expectation: 85–92% as a colorless oil.

Synthesis Workflow Visualization

SynthesisPath Start 1-Methylpyrazole DirectLi Direct Lithiation (n-BuLi) Start->DirectLi C5_Prod C5-Stannane (Wrong Isomer) DirectLi->C5_Prod Thermodynamic Control Precursor 3-Bromo-1-methylpyrazole (CAS: 151049-87-5) Exchange Halogen-Metal Exchange (-78°C, n-BuLi) Precursor->Exchange Intermediate 3-Lithio Intermediate Exchange->Intermediate Kinetic Control Quench Quench with Bu3SnCl Intermediate->Quench Target 3-Tributylstannyl-1-methylpyrazole (Target) Quench->Target

Figure 1: Regiochemical divergence. Direct lithiation yields the unwanted C5 isomer. The Halogen-Metal exchange route is required for the C3 target.

Part 3: Application (Stille Coupling Protocol)

Once synthesized, this reagent is a potent nucleophile for Palladium-catalyzed cross-coupling.

Optimized Conditions
  • Catalyst: Pd(PPh₃)₄ (5 mol%) is standard. For sterically hindered aryl halides, switch to Pd₂(dba)₃ / XPhos.

  • Solvent: Toluene (100 °C) or DMF (80 °C).

  • Additives: CuI (10 mol%) can accelerate the reaction via the "Copper effect" (transmetallation Sn -> Cu -> Pd).

Data Table: Typical Coupling Efficiency
Electrophile (Ar-X)Catalyst SystemSolvent/TempYield (%)Notes
4-BromoanisolePd(PPh₃)₄Toluene, 110°C88%Standard baseline
2-ChloropyridinePd₂(dba)₃, XPhosDioxane, 100°C76%Heteroaryl-Heteroaryl coupling
4-BromobenzonitrilePd(PPh₃)₄, CuIDMF, 90°C91%CuI accelerated

Part 4: Safety & Purification (The "Tin Problem")

Scientific Integrity Warning: Tributyltin compounds are neurotoxic and endocrine disruptors. They are also lipophilic, making them difficult to remove from organic products (they "smear" on silica columns).

Validated Tin Removal Protocols

Do not rely on standard chromatography alone. Use one of these chemical treatments before the final column:

  • Potassium Fluoride (KF) Workup:

    • Add saturated aqueous KF to the reaction mixture.[1] Stir vigorously for 30 minutes.

    • Mechanism:[2] Forms insoluble polymeric Bu₃SnF, which precipitates out. Filter through Celite.

  • Silica-KF Stationary Phase:

    • Mix silica gel with aqueous KF (10% w/w), evaporate water to get a free-flowing powder. Use this as a "pad" on top of your chromatography column.

  • Basic Alumina:

    • Tin residues often streak on silica but bind tighter to basic alumina.

Safety Diagram: Handling Organotins

Safety cluster_controls Engineering Controls cluster_disposal Waste Management Hazard Tributyltin Toxicity (Neurotoxin/Endocrine Disruptor) Hood Fume Hood Required Hazard->Hood Gloves Double Nitrile Gloves Hazard->Gloves Segregation Segregate Liquid Waste (Do not mix with general organic) Hood->Segregation SolidWaste Solid Waste (Celite/Silica) Label as Heavy Metal Hood->SolidWaste

Figure 2: Mandatory safety and waste segregation workflow for organotin reagents.

References

  • Fluorochem. 1-Methyl-5-(tributylstannyl)-1H-pyrazole Product Page (C5 Isomer). Retrieved from (Demonstrates availability of the wrong isomer).

  • Sigma-Aldrich. 3-Bromo-1-methyl-1H-pyrazole Product Page (Precursor).[3] Retrieved from .

  • Organic Chemistry Portal. Stille Coupling Mechanism and Conditions. Retrieved from .

  • BenchChem. Safety and Handling of Organotin Compounds. Retrieved from .

  • ChemBlink. 1-Methyl-4-(tributylstannyl)-1H-pyrazole Properties. Retrieved from .

Sources

Advanced Methodologies for 1-Methyl-1H-pyrazol-3-yl Stannane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 1-methyl-1H-pyrazol-3-yl moiety has emerged as a privileged pharmacophore. It frequently acts as a robust hydrogen-bond acceptor and donor mimic within the highly conserved hinge region of various kinases[1]. Consequently, FDA-approved small molecule kinase inhibitors heavily rely on this heterocycle to optimize target affinity, metabolic stability, and physicochemical properties[2].

However, the late-stage installation of this moiety onto complex active pharmaceutical ingredients (APIs) presents a significant synthetic bottleneck. As a Senior Application Scientist, I frequently encounter the limitations of traditional cross-coupling methods when handling electron-rich nitrogen heterocycles. This technical guide explores the causality, mechanistic framework, and self-validating protocols for utilizing 1-methyl-1H-pyrazol-3-yl stannane derivatives—specifically tributyl(1-methyl-1H-pyrazol-3-yl)stannane—as superior reagents in palladium-catalyzed Stille cross-coupling reactions[3].

The Causality of Reagent Selection: Stannanes vs. Boronic Acids

When designing a synthetic route for complex APIs, the choice between Suzuki-Miyaura (boronic acids) and Stille (organostannanes) coupling is dictated by the intrinsic stability of the organometallic reagent.

While Suzuki coupling is generally preferred due to the lower toxicity of boron byproducts, pyrazole-3-boronic acids are notoriously unstable . The adjacent electronegative nitrogen atoms in the pyrazole ring withdraw electron density, severely weakening the carbon-boron (C-B) bond. Under the basic, aqueous conditions required for Suzuki couplings, these boronic acids undergo rapid protodeboronation, destroying the reagent before catalytic turnover can occur.

The Stannane Advantage: By substituting the boronic acid with a trialkylstannyl group (e.g.,


), the electronics of the system shift dramatically. The carbon-tin (C-Sn) bond is highly covalent and significantly less polarized than the C-B bond, rendering 1-methyl-1H-pyrazol-3-yl stannanes completely stable to protodemetalation. This stability allows for prolonged thermal activation in strictly anhydrous conditions, ensuring predictable transmetalation kinetics and enabling the coupling of highly sterically hindered or electron-deficient aryl halides[4].

Mechanistic Framework: The Stille Catalytic Cycle

The efficacy of 1-methyl-1H-pyrazol-3-yl stannanes is best understood through the fundamental organometallic steps of the Stille catalytic cycle.

StilleCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)4) OxAdd Oxidative Addition Ar-X inserts into Pd(0) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate Ar-Pd(II)-X OxAdd->PdII Transmet Transmetalation 1-Me-Pyrazol-3-yl-SnBu3 PdII->Transmet PdII_Trans Pd(II) Complex Ar-Pd(II)-Pyrazolyl Transmet->PdII_Trans - X-SnBu3 RedElim Reductive Elimination Product Release PdII_Trans->RedElim RedElim->Pd0 Regeneration Product Coupled Product 1-Me-3-Aryl-1H-pyrazole RedElim->Product

Mechanistic pathway of the Stille cross-coupling cycle for pyrazole stannanes.

  • Oxidative Addition: The active

    
     species inserts into the aryl halide bond of the electrophile, forming a stable 
    
    
    
    intermediate.
  • Transmetalation: The critical step where the 1-methyl-1H-pyrazol-3-yl group transfers from the tin atom to the palladium center. The non-polar nature of the stannane ensures that this step occurs cleanly without competing side reactions.

  • Reductive Elimination: The

    
     complex collapses, forging the new C-C bond and releasing the desired 1-methyl-3-aryl-1H-pyrazole product while regenerating the 
    
    
    
    catalyst.

Applications in Target-Oriented Synthesis

Stannane-mediated couplings are instrumental in the late-stage functionalization of advanced kinase inhibitors:

  • Polo-like Kinase 4 (PLK4) Inhibitors: Tributyl(1-methyl-1H-pyrazol-3-yl)stannane is successfully coupled with methyl sulfone pyrimidine intermediates utilizing

    
     in dioxane at 85°C[3].
    
  • Mcl-1 & LRRK2 Inhibitors: The stannane derivative is reacted at elevated temperatures (up to 100°C) to construct the core scaffolds of these highly selective oncology and neurology targets, demonstrating the reagent's tolerance to complex molecular architectures[1],[4].

Quantitative Optimization of Coupling Conditions

The following table summarizes empirically validated parameters for coupling 1-methyl-1H-pyrazol-3-yl stannanes across various API scaffolds.

Aryl Electrophile ScaffoldCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Ref
2-(Methylsulfonyl)pyrimidin-4-amine

(10 mol%)
Dioxane851678[3]
Halogenated Mcl-1 Precursor

/

Toluene1001284[4]
Pyridinyl Stannane Surrogate

DMF90891[1]
Substituted Piperazine derivative

(5 mol%)
Dioxane1002465[2]

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step is grounded in chemical causality to prevent catalyst poisoning and ensure complete conversion.

Workflow Step1 1. Reagent Preparation Strictly Anhydrous Conditions Step2 2. Catalyst Loading Pd(PPh3)4 (5-10 mol%) Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (x3) Step2->Step3 Step4 4. Thermal Activation 85°C - 100°C for 12-24h Step3->Step4 Step5 5. KF Workup Precipitation of Bu3SnF Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for palladium-catalyzed Stille coupling.

Step 1: Reagent Preparation & Assembly
  • Action: Flame-dry all Schlenk flasks under a high vacuum and purge with inert argon.

  • Causality: Organostannanes and

    
     catalysts are highly sensitive to moisture. Water can competitively coordinate to the palladium center, inhibiting the oxidative addition step.
    
Step 2: Reagent Loading
  • Action: Combine the aryl electrophile (1.0 equiv) and tributyl(1-methyl-1H-pyrazol-3-yl)stannane (1.1–1.5 equiv) in anhydrous 1,4-dioxane. Add

    
     (5–10 mol%).
    
Step 3: Degassing (Freeze-Pump-Thaw)
  • Action: Perform three consecutive freeze-pump-thaw cycles on the reaction mixture.

  • Causality: Dissolved oxygen rapidly oxidizes the active

    
     species to an inactive 
    
    
    
    oxide complex, permanently arresting the catalytic cycle. Argon sparging is often insufficient for complex APIs; freeze-pump-thaw ensures absolute deoxygenation.
Step 4: Thermal Activation
  • Action: Heat the reaction mixture to 85°C–100°C for 12–24 hours[3].

  • Validation Checkpoint: Pull a 10 µL aliquot at the 8-hour mark and analyze via LC-MS. The complete disappearance of the aryl halide mass and the emergence of the product mass confirm active catalytic turnover. If the reaction stalls, it indicates catalyst degradation or steric hindrance preventing transmetalation.

Step 5: Fluoride-Mediated Workup
  • Action: Cool the reaction to room temperature and add an equal volume of saturated aqueous potassium fluoride (KF). Stir vigorously for 1 hour.

  • Causality: The primary drawback of Stille couplings is the generation of toxic, highly lipophilic tributyltin halides (

    
    ) that co-elute with the product during chromatography. The KF quench converts these soluble byproducts into polymeric tributyltin fluoride (
    
    
    
    ), an insoluble solid that is easily removed by vacuum filtration through a pad of Celite.
Step 6: Chromatographic Purification
  • Action: Extract the filtrate with ethyl acetate, dry over anhydrous

    
    , concentrate, and purify via silica gel flash chromatography to isolate the pure 1-methyl-1H-pyrazol-3-yl functionalized API.
    

Conclusion

The strategic utilization of 1-methyl-1H-pyrazol-3-yl stannane derivatives provides medicinal chemists with a highly robust, predictable method for installing critical pharmacophores. By understanding the causality behind reagent stability, catalyst integrity, and byproduct sequestration, researchers can design self-validating workflows that drastically improve yields and purity in late-stage drug development.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2023159307A1 - Polo-like kinase 4 (plk4)
  • US20190352271A1 - Mcl-1 inhibitors Source: Google Patents URL
  • Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1 Source: White Rose Research Online URL:[Link]

Sources

Organotin Reagents for Pyrazole Functionalization: A Senior Application Scientist's Guide to Synthesis and Strategy

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in numerous FDA-approved drugs and its versatile synthetic utility.[1][2][3] Functionalization of the pyrazole core is paramount, as it allows for the meticulous tuning of a molecule's physicochemical properties, biological activity, and target specificity.[4][5] However, the inherent electronic nature of the pyrazole ring—with its two adjacent nitrogen atoms—presents significant challenges in achieving regioselective substitution at the C-3, C-4, and C-5 positions.[6]

While modern methods like direct C-H activation have gained prominence, traditional cross-coupling reactions requiring pre-functionalized starting materials remain robust and indispensable tools.[7][8] Among these, the Stille cross-coupling reaction, which utilizes organotin (stannane) reagents, offers a powerful and predictable platform for pyrazole functionalization.[9][10] This guide provides an in-depth exploration of this methodology, moving beyond simple procedural descriptions to explain the underlying causality of experimental choices, ensuring a trustworthy and authoritative resource for researchers in the field.

The Stille Cross-Coupling: A Reliable Workhorse for C-C Bond Formation

The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound with an organic electrophile (typically a halide or triflate).[11][12] Its enduring appeal in complex molecule synthesis stems from the high functional group tolerance and the relative stability of organostannanes to air and moisture, often obviating the need for stringent protecting group strategies.[9][10]

The catalytic cycle is a well-understood, three-step process that forms the basis for its reliability.

Diagram 1: The Catalytic Cycle of the Stille Reaction

Stille_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII  + R1-X Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R1R2  + R2-SnR3 X-SnR3 X-SnR3 Transmetal->X-SnR3 Byproduct PdII_R1R2->Pd0 RedElim Reductive Elimination PdII_R1R2->RedElim Product R1-R2 RedElim->Product

Caption: General catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: A low-valent Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[9][11]

  • Transmetalation: The organic group (R²) from the organotin reagent (R²-SnR₃) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached. This is often the rate-limiting step.

  • Reductive Elimination: The two organic fragments (R¹ and R²) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[11]

The primary drawback of this methodology is the toxicity of organotin compounds and the challenge of removing stoichiometric tin byproducts from the final product.[12]

Crafting the Key: Synthesis of Stannylated Pyrazoles

The regioselectivity of the final functionalization is determined by the position of the tin moiety on the pyrazole ring. Therefore, the synthesis of the stannylpyrazole intermediate is the most critical step in the overall strategy.

Diagram 2: Synthetic Pathways to Stannylated Pyrazoles

Stannylation_Workflow cluster_start Starting Materials cluster_methods Stannylation Methods cluster_products Stannylated Intermediates Pyrazole N-H Pyrazole Deprotonation 1. Deprotonation (nBuLi) 2. Quench (R3SnCl) Pyrazole->Deprotonation Regioselective HaloPyrazole Halogenated Pyrazole HalogenExchange Halogen-Tin Exchange HaloPyrazole->HalogenExchange Position-Specific C_Stannyl C-Stannylpyrazole Deprotonation->C_Stannyl HalogenExchange->C_Stannyl

Caption: Key strategies for the regioselective synthesis of C-stannylpyrazoles.

2.1. C-Stannylation via Deprotonation and Electrophilic Quench

This is the most common and versatile method for introducing a tin group onto the pyrazole core. The strategy relies on the regioselective deprotonation of an N-protected or N-substituted pyrazole using a strong base, followed by trapping the resulting pyrazolyl anion with an organotin halide, such as tributyltin chloride (Bu₃SnCl) or trimethyltin chloride (Me₃SnCl).[13][14]

  • Causality of Regioselectivity: The site of deprotonation is dictated by the acidity of the C-H protons. For most N-substituted pyrazoles, the C-5 proton is the most acidic due to its proximity to the sp²-hybridized nitrogen atom, making C-5 lithiation highly selective.[6][15] Functionalization at the C-3 or C-4 positions often requires starting with a pre-functionalized (e.g., halogenated) pyrazole.

  • Expert Insight: The choice of base and reaction temperature is critical. n-Butyllithium (nBuLi) in THF at low temperatures (e.g., -78 °C) is standard. The N-substituent can also influence regioselectivity; bulky protecting groups can sterically hinder C-5 deprotonation, sometimes allowing for functionalization at other positions.

2.2. C-Stannylation via Halogen-Metal Exchange

When the desired stannylation site is not the most acidic position, a halogen-metal exchange provides a reliable alternative. This involves treating a brominated or iodinated pyrazole with an organolithium reagent (like nBuLi or tBuLi) to generate a lithiated pyrazole in situ, which is then quenched with an organotin halide.[14] This method offers excellent regiocontrol, as the tin moiety is installed precisely where the halogen was located.

Executing the Stille Coupling with Stannylpyrazoles

With the stannylpyrazole in hand, the subsequent Stille coupling enables the introduction of a wide variety of substituents.

3.1. Catalyst System and Ligand Choice

  • The Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a classic and highly effective catalyst for Stille couplings. It is typically used in loadings of 1-5 mol%.[12] Other common precursors include Pd₂(dba)₃ and Pd(OAc)₂ which are reduced in situ to the active Pd(0) species.

  • The Ligand: The choice of phosphine ligand is crucial. For many pyrazole couplings, triphenylphosphine (PPh₃) is sufficient. However, for challenging substrates or to improve reaction rates, more electron-rich and bulky ligands can be employed. These ligands facilitate the oxidative addition step and prevent catalyst decomposition.[16][17]

3.2. The Role of Additives: Enhancing Transmetalation

The transmetalation step is often the bottleneck of the catalytic cycle. Several additives have been shown to accelerate this step significantly.

  • Copper(I) Salts (The "Copper Effect"): The addition of stoichiometric or catalytic amounts of Cu(I) salts, such as CuI, can dramatically increase the rate of Stille couplings.[12] The precise mechanism is debated, but it is believed that the copper(I) undergoes transmetalation with the organostannane to form a more reactive organocuprate species, which then rapidly transmetalates with the palladium(II) complex.

  • Fluoride Sources: Anhydrous sources of fluoride, such as cesium fluoride (CsF), can also promote the reaction. Fluoride coordinates to the tin atom, forming a hypervalent, more nucleophilic stannate complex that accelerates the transfer of the organic group to the palladium center.[12][18]

Data and Protocols for Practical Application

Table 1: Representative Conditions for Stille Coupling of Stannylpyrazoles

EntryPyrazole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)
11-Methyl-5-(tributylstannyl)pyrazole4-IodoanisolePd₂(dba)₃ (2.5)PPh₃ (10)Toluene10085
21-Phenyl-4-(tributylstannyl)pyrazole2-BromopyridinePd(PPh₃)₄ (5)CuI (10)DMF9092
31-Boc-3-(trimethylstannyl)pyrazoleVinyl bromidePdCl₂(PPh₃)₂ (3)Dioxane8078
41,3-Dimethyl-5-(tributylstannyl)pyrazolePhenyl triflatePd(OAc)₂ (4)SPhos (8)CsF (2 eq)1,4-Dioxane11088

Note: Data compiled and adapted from representative procedures in the literature. Actual results may vary.

Experimental Protocol: Synthesis of 1-Methyl-5-(4-methoxyphenyl)-1H-pyrazole via Stille Coupling

Part A: Synthesis of 1-Methyl-5-(tributylstannyl)-1H-pyrazole

  • System Validation: This protocol is a self-validating system. Successful formation of the stannylated intermediate is confirmed by ¹H NMR (disappearance of the C-5 proton signal) and/or ¹¹⁹Sn NMR spectroscopy before proceeding to the coupling step.

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-methylpyrazole (1.0 eq) and anhydrous THF (0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Add tributyltin chloride (1.2 eq) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound as a colorless oil.

Part B: Stille Cross-Coupling

  • System Validation: Reaction progress is monitored by TLC or LC-MS to observe the consumption of the stannane and the formation of the biaryl product. Complete removal of tin byproducts is verified by ¹H NMR of the final, purified compound.

  • To a Schlenk tube, add 1-methyl-5-(tributylstannyl)-1H-pyrazole (1.0 eq), 4-iodoanisole (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (0.1 M).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic solution with saturated aqueous KF solution (2x) to precipitate tin salts, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford 1-methyl-5-(4-methoxyphenyl)-1H-pyrazole.

Conclusion and Future Perspective

The use of organotin reagents for the functionalization of pyrazoles via the Stille reaction is a mature, reliable, and highly predictable methodology. Its strength lies in the strategic, regioselective synthesis of stannylated intermediates, which then allows for the introduction of diverse functionalities with high fidelity. While concerns about tin toxicity are valid, established workup procedures can effectively mitigate this issue. For drug development professionals and scientists engaged in the synthesis of complex heterocyclic molecules, mastering the Stille coupling provides an invaluable tool for navigating the challenges of pyrazole functionalization, enabling the rapid generation of novel chemical entities for biological evaluation.

References

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link][7][8][19]

  • Morita, N., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. [Link][13]

  • Tu, Z., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(9), 2443. [Link][1]

  • MDPI. (2022). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. [Link][3]

  • Beneteau, V., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(1), 105427. [Link][4]

  • Ferreira, I. C. F. R., et al. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5003. [Link][5]

  • Plesch, S., et al. (2010). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 65(9), 1143-1154. [Link][14]

  • Wikipedia. (n.d.). Organotin chemistry. [Link][18]

  • Kaunas University of Technology. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link][6]

  • Casarotto, V., & Espinet, P. (2015). The Stille Reaction, 38 Years Later. Chemical Society Reviews. [Link][16]

  • Joo, J. M., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link][15]

  • Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(1), 2-41. [Link][9]

  • Buchwald, S. L., & Chan, D. M. T. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link][17]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link][11]

  • Scott, W. J., & Stille, J. K. (1997). The Stille Reaction. Organic Reactions. [Link][10]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link][12]

Sources

Technical Whitepaper: Procurement, Purity, and Application of 1-Methyl-3-(tributylstannyl)-1H-pyrazole in Late-Stage Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, frequently utilized to improve the pharmacokinetic properties and target affinity of small-molecule therapeutics. The reagent 1-methyl-3-(tributylstannyl)-1H-pyrazole (CAS: 204385-09-1) [1] is a highly specialized organometallic building block used to install the 1-methyl-1H-pyrazole moiety via palladium-catalyzed Stille cross-coupling.

While Suzuki-Miyaura coupling (using boronic acids) is generally preferred in industry due to lower toxicity, heteroaryl boronic acids of electron-rich rings like pyrazole are notoriously unstable and prone to rapid protodeboronation. Herein lies the causality of our reagent choice: organostannanes provide unparalleled air and moisture stability, ensuring predictable transmetalation kinetics in complex, late-stage functionalization [2]. This guide provides an in-depth analysis of the purity requirements, market pricing dynamics, and self-validating purification protocols necessary to utilize this reagent effectively in drug discovery.

Mechanistic Role and Chemical Identity

Chemical Profile:

  • IUPAC Name: 1-methyl-3-(tributylstannyl)-1H-pyrazole

  • CAS Number: 204385-09-1[1]

  • Molecular Formula: C₁₆H₃₂N₂Sn

  • Molecular Weight: 371.15 g/mol

In a typical workflow, this reagent is reacted with an aryl or heteroaryl halide (often in the presence of a catalyst like bis(triphenylphosphine)palladium(II) chloride) to synthesize complex pharmaceutical intermediates, such as benzodiazepine derivatives targeting the Bombesin receptor[3].

StilleCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Pyrazole-SnBu3) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Bu3Sn-X byproduct RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrazole Product RedElim->Product Product Release

Figure 1: Catalytic cycle of the Stille cross-coupling reaction with organostannanes.

Purity Specifications and Catalyst Poisoning

The purity of 1-methyl-3-(tributylstannyl)-1H-pyrazole directly dictates the success of the Stille coupling. Because this reagent is typically synthesized via the lithiation of 1-methylpyrazole followed by quenching with tributyltin chloride, crude batches often contain unreacted starting materials, hexabutylditin (from homocoupling), and regioisomers (e.g., the 5-stannyl isomer).

Why Purity Matters (The Causality): Residual tributyltin chloride (Bu₃SnCl) or hexabutylditin (Bu₃Sn-SnBu₃) can act as competitive ligands or oxidative addition poisons to the Pd(0) catalyst, stalling the catalytic cycle. Furthermore, regulatory agencies (FDA/EMA) mandate that heavy metal impurities, including tin, must be reduced to sub-15 ppm levels in final active pharmaceutical ingredients (APIs)[4][5].

Table 1: Purity Grades and Application Matrix
GradeTarget Assay (%)Max Tin Impurity in Final APIPrimary Application
Crude / Technical 85 - 90%N/A (Not for final use)Early-stage route scouting; requires pre-purification.
Synthesis Grade > 95%< 300 ppmHit-to-lead medicinal chemistry; library generation.
Pharma / High-Purity > 98%< 15 ppmLate-stage preclinical development; scale-up batches.

Market Dynamics & Pricing Analysis

1-methyl-3-(tributylstannyl)-1H-pyrazole is a specialty reagent. Unlike simple commodity stannanes (e.g., tetramethyltin), it requires custom synthesis and stringent handling protocols due to the high toxicity and lipophilicity of the tributyltin moiety[2]. Consequently, pricing is highly dependent on scale and certified purity.

Table 2: Estimated Pricing Matrix (USD)
ScalePurity LevelEstimated Cost (USD)Lead Time
1 Gram > 95% (Synthesis)$150 - $250In-stock / 1-2 weeks
5 Grams > 95% (Synthesis)$600 - $900In-stock / 1-2 weeks
10 Grams > 98% (Pharma)$1,800 - $2,500Custom Order (3-4 weeks)
100+ Grams > 98% (Pharma)Custom QuoteContract Manufacturing

Note: Prices are aggregate estimates based on specialty organometallic vendor catalogs and custom synthesis contract research organizations (CROs).

Self-Validating Protocol: Organotin Removal

The most significant barrier to using 1-methyl-3-(tributylstannyl)-1H-pyrazole is the removal of the highly lipophilic tributyltin halide byproducts post-reaction[6]. Standard silica gel chromatography is often insufficient because the Rf values of the stannane byproducts frequently overlap with the target pharmaceutical intermediate.

The Causality of the Protocol: To overcome this, we utilize a fluoride-based quench. The fluoride ion has an exceptionally high affinity for tin. By washing the reaction mixture with aqueous Potassium Fluoride (KF), the soluble Bu₃Sn-X byproduct is converted into Tributyltin Fluoride (Bu₃SnF). Bu₃SnF forms a highly insoluble, polymeric network that crashes out of the organic phase, allowing for simple physical removal[5].

Step-by-Step Methodology

Step 1: Reaction Quench & Dilution Upon completion of the Stille coupling, cool the reaction mixture to room temperature. Dilute the mixture with a moderately polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) to double its original volume.

Step 2: Fluoride Treatment (Precipitation) Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution (approx. 1M) to the organic mixture. Stir vigorously for 60 to 90 minutes. Self-Validation Cue: You will visually observe the formation of a dense, white, milky precipitate at the biphasic interface. This confirms the successful conversion of soluble tin to insoluble Bu₃SnF[5].

Step 3: Biphasic Separation & Filtration Filter the entire biphasic mixture through a tightly packed pad of Celite to remove the Bu₃SnF precipitate. Transfer the filtrate to a separatory funnel, isolate the organic layer, and wash twice with brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 4: K₂CO₃/Silica Chromatography (Trace Scavenging) To achieve the <15 ppm threshold, prepare a specialized stationary phase by thoroughly mixing 10% (w/w) powdered anhydrous K₂CO₃ with 90% standard silica gel[4][5]. Load the crude concentrated product and elute using your optimized solvent system. The basic K₂CO₃ matrix irreversibly binds any trace residual organotin cations.

Step 5: Analytical Validation Submit a 5 mg sample of the purified product for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantitatively validate that total tin content is below the 15 ppm regulatory threshold.

Purification Crude Crude Reaction Mixture (Contains Bu3SnX) KF Add Saturated Aq. KF (Stir 60-90 mins) Crude->KF Precip Formation of Insoluble Bu3SnF Precipitate KF->Precip Fluoride Ion Exchange Filter Celite Filtration & 10% K2CO3/Silica Column Precip->Filter Physical Separation Validate ICP-MS Validation (Tin < 15 ppm) Filter->Validate Quality Control Check

Figure 2: Self-validating purification workflow for trace organotin removal.

Conclusion

1-methyl-3-(tributylstannyl)-1H-pyrazole remains an indispensable reagent for the precise installation of pyrazole pharmacophores in complex drug scaffolds. While its price reflects the specialized handling and custom synthesis required, its chemical stability and predictable reactivity justify the investment. By strictly adhering to >95% purity grades and implementing the self-validating KF/Silica purification protocols outlined above, process chemists can safely and effectively utilize this reagent while easily meeting stringent regulatory limits for heavy metal impurities.

References

  • molaid.com. 1-methyl-3-(tributylstannyl)-1H-pyrazole | 204385-09-1.
  • Wikipedia. Stille reaction.
  • molaid.com. Application: SUBSTITUTED DIAZEPINE SULFONAMIDES AS BOMBESIN RECEPTOR ANTAGONISTS.
  • Google Patents. WO2013167585A2 - Recycling of organotin compounds.
  • SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities.
  • Benchchem. Technical Support Center: Removal of Organotin Residues from Stille Reactions.

Sources

Advanced Safety and Application Whitepaper: 1-Methyl-3-(tributylstannyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the pyrazole ring is a privileged pharmacophore, frequently engineered into kinase inhibitors and central nervous system (CNS) therapeutics. 1-Methyl-3-(tributylstannyl)-1H-pyrazole (CAS: 204385-09-1) is a critical organometallic reagent used to seamlessly install this moiety into complex molecular architectures via palladium-catalyzed Stille cross-coupling[1]. However, the presence of the tributyltin (TBT) group renders this reagent highly toxic.

As a Senior Application Scientist, bridging the gap between synthetic utility and rigorous safety is paramount. This whitepaper synthesizes the mechanistic toxicology of the TBT moiety with field-proven, self-validating laboratory protocols, ensuring that drug development professionals can leverage this reagent efficiently without compromising safety.

Quantitative Chemical Identity & Safety Thresholds

To properly engineer safety controls, we must first quantify the physical and toxicological parameters of the reagent. The high lipophilicity of the tributyltin group dictates both its solubility in organic reactions and its dangerous biological permeability.

Property / ParameterValue / ThresholdPractical & Clinical Significance
Molecular Weight 371.15 g/mol Essential for precise stoichiometric calculations in catalytic cycles.
CAS Number 204385-09-1Primary identifier for rigorous inventory and safety tracking[1].
Chemical Formula C₁₆H₃₂N₂SnThe extensive aliphatic chains drive extreme lipophilicity and dermal penetration.
OSHA PEL (as Sn) 0.1 mg/m³ (TWA)Strict inhalation limits mandate continuous use of a certified fume hood or glovebox.
IDLH (as Sn) 25 mg/m³Immediate Danger to Life or Health; requires immediate laboratory evacuation if breached.
Neurotoxic Mechanism GAD1/GAD2 SuppressionDirectly disrupts the glutamate-GABA neurotransmitter balance in the CNS[2].

Mechanistic Toxicology of the Tributyltin (TBT) Moiety

Understanding why a compound is toxic is the foundation of effective safety engineering. The toxicity of 1-methyl-3-(tributylstannyl)-1H-pyrazole is almost entirely driven by the tributyltin (TBT) leaving group.

TBT is a potent neurotoxin and endocrine disruptor. Upon systemic absorption (often via dermal exposure or inhalation of aerosols), TBT crosses the blood-brain barrier due to its high lipophilicity. Once in the central nervous system, it triggers a cascade of destructive cellular events:

  • Neurotransmitter Dysregulation: TBT profoundly suppresses the expression of GAD1 and GAD2 genes. These genes encode glutamate decarboxylase, the rate-limiting enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate. This suppression leads to a severe glutamate-GABA imbalance, causing excitotoxicity[2].

  • Mitochondrial & Oxidative Stress: TBT exposure disrupts mitochondrial energy metabolism and generates high levels of Reactive Oxygen Species (ROS), leading to lipid peroxidation and protein carbonylation[3],[4].

  • Endocrine Disruption: TBT competitively inhibits aromatase, the enzyme responsible for estrogen synthesis. Because estrogens serve a protective, antioxidant role in the CNS, this inhibition removes a critical defense mechanism, exacerbating ROS-induced damage[4],[5].

ToxicityMechanism cluster_mechanisms TBT Tributyltin (TBT) Exposure ROS ROS Generation & Oxidative Stress TBT->ROS Mito Mitochondrial Dysfunction TBT->Mito GABA GAD1/GAD2 Suppression (GABA/Glutamate Imbalance) TBT->GABA Endo Aromatase Inhibition (Endocrine Disruption) TBT->Endo Apop Apoptosis & Severe Neuronal Damage ROS->Apop Mito->Apop GABA->Apop Endo->ROS Reduced Estrogen Antioxidant Defense

Mechanistic pathways of Tributyltin (TBT)-induced neurotoxicity and cellular apoptosis.

Self-Validating Laboratory Safety & Quenching Protocols

Because standard safety measures are insufficient for organotins, we must implement workflows that validate their own success.

Engineering Controls and PPE
  • Causality of PPE Choice: Standard nitrile gloves offer virtually zero protection against TBT due to its lipophilicity; the compound permeates the matrix in seconds. Protocol: Operators must double-glove using Silver Shield® (ethylene vinyl alcohol) inner gloves and heavy-duty neoprene outer gloves.

  • Handling: All transfers must occur via syringe techniques under a nitrogen/argon atmosphere within a certified fume hood to prevent aerosol inhalation.

Self-Validating Tin Quenching Protocol

Post-reaction, the organic layer contains highly toxic tributyltin halides. To safely dispose of this, we exploit the extreme thermodynamic stability of the Tin-Fluoride bond (Sn-F bond energy ~556 kJ/mol)[6].

  • Addition: Add a 10-fold molar excess of saturated aqueous Potassium Fluoride (KF) to the crude reaction mixture.

  • Agitation: Stir vigorously for 2 hours. The fluoride ions displace the halides, forming polymeric tributyltin fluoride (

    
    ).
    
  • Visual Validation:

    
     is highly insoluble in both water and organic solvents. The reaction is visually validated by the precipitation of a dense, white solid.
    
  • Filtration & Analytical Validation: Filter the mixture through a pad of Celite. To analytically validate that the organic layer is safe to handle, spot the organic phase on a TLC plate and stain with Pyrocatechol Violet. A lack of blue color confirms the complete absence of Sn(IV) species.

Application: Stille Cross-Coupling Methodology

Despite its toxicity, 1-methyl-3-(tributylstannyl)-1H-pyrazole remains indispensable because the Stille coupling operates under remarkably mild conditions, tolerating sensitive functional groups that would degrade under Suzuki or Negishi conditions[7],[8].

The Catalytic Cycle

The Stille reaction proceeds via a Pd(0)/Pd(II) cycle. The rate-determining step is typically the transmetalation, where the pyrazole moiety transfers from the tin atom to the palladium center[9],[8].

StilleCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide adds to Pd) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII Trans Transmetalation (Pyrazole-SnBu3 enters) PdII->Trans Rate-Determining Step PdII_2 Pd(II) Complex (Ar-Pd-Pyrazole) Trans->PdII_2 Bu3SnX leaves RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrazole Product RedElim->Product

Catalytic cycle of the Stille cross-coupling reaction highlighting the transmetalation step.

Step-by-Step Experimental Protocol

This protocol describes the coupling of 1-methyl-3-(tributylstannyl)-1H-pyrazole with a generic aryl bromide to yield a biologically active 3-aryl-1-methylpyrazole derivative.

  • System Preparation (Degassing): In a flame-dried Schlenk flask, dissolve the aryl bromide (1.0 eq) in anhydrous Toluene. Causality: Oxygen must be rigorously excluded via three freeze-pump-thaw cycles. Ambient

    
     rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) and promotes unwanted stannane homocoupling[9].
    
  • Reagent Addition: Under a positive pressure of Argon, inject 1-methyl-3-(tributylstannyl)-1H-pyrazole (1.1 eq) using a gas-tight syringe.

  • Catalyst & Co-catalyst Addition: Add

    
     (0.05 eq) and Copper(I) Iodide (0.1 eq). Causality: The Cu(I) salt acts as a scavenger for highly coordinating ligands and accelerates the rate-determining transmetalation step via a highly reactive organocopper intermediate[6],[7].
    
  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours. Monitor the consumption of the aryl bromide via LC-MS.

  • Quenching & Purification: Once complete, cool to room temperature and immediately execute the self-validating KF Quenching Protocol (Section 4.2) to precipitate the tin waste. Purify the resulting crude product via flash column chromatography.

References

  • 3 - nih.gov 2.2 - mdpi.com 3.4 - frontiersin.org 4.5 - iscientific.org 5.1 - molaid.com

  • 9 - chemeurope.com

  • 6 - organic-chemistry.org

  • 7 - rsc.org 9.8 - wikipedia.org

Sources

Unambiguous Regioisomer Identification of 1-Methyl-3-stannylpyrazole vs. 1-Methyl-5-stannylpyrazole: A Comprehensive NMR and Synthetic Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the development of complex pharmaceuticals and agrochemicals, the pyrazole scaffold is a privileged pharmacophore. Functionalizing this core via palladium-catalyzed Stille cross-coupling relies heavily on the use of stannylated pyrazole precursors. However, the synthesis of 1-methyl-(tributylstannyl)pyrazole frequently presents a critical analytical challenge: differentiating the 1-methyl-3-stannyl regioisomer from the 1-methyl-5-stannyl regioisomer.

Because these isomers possess identical masses and nearly indistinguishable chromatographic polarities, mass spectrometry and standard HPLC are insufficient for structural validation. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating analytical framework. By coupling mechanistic synthetic logic with advanced 1D/2D Nuclear Magnetic Resonance (NMR) techniques—specifically Nuclear Overhauser Effect (NOE) spectroscopy—researchers can achieve absolute certainty in regioisomer identification.

Mechanistic Causality: Why Regioisomers Form

Understanding how to identify these isomers begins with understanding the causality of their formation. The regioselectivity of pyrazole metalation is governed by a delicate balance between kinetic and thermodynamic control [1].

  • The Thermodynamic C5 Pathway: When 1-methylpyrazole is treated with an alkyllithium reagent (e.g., n-BuLi) in THF, deprotonation initially occurs at the N-methyl group (kinetic product). However, this species rapidly undergoes an intermolecular equilibration to form the thermodynamically stable C5-lithio species. The C5 position is favored due to inductive stabilization by the adjacent electronegative nitrogen and the high s-character of the C5-H bond [1]. Subsequent trapping with tributyltin chloride (

    
    ) yields exclusively 1-methyl-5-(tributylstannyl)pyrazole  [2].
    
  • The Kinetic C3 Pathway: To selectively access the 3-stannyl isomer, the thermodynamic preference for C5 must be bypassed. This is achieved via halogen-metal exchange. Starting with 3-bromo-1-methylpyrazole and treating it with isopropylmagnesium chloride (

    
    ) or n-BuLi at low temperatures generates a localized C3-metallo intermediate, which upon stannylation yields 1-methyl-3-(tributylstannyl)pyrazole .
    
  • Mixed Pathways: Direct N-alkylation of 3-(tributylstannyl)-1H-pyrazole with methyl iodide under basic conditions typically yields an inseparable mixture of both the 3-stannyl and 5-stannyl regioisomers, necessitating rigorous NMR differentiation.

SynthesisPathways A 1-Methylpyrazole A_Int 5-Lithio Intermediate A->A_Int n-BuLi, THF (Thermodynamic) B 3-Bromo-1-methylpyrazole B_Int 3-Metallo Intermediate B->B_Int iPrMgCl (Halogen-Metal Exchange) C 3-(Tributylstannyl)-1H-pyrazole Prod5 1-Methyl-5-(tributylstannyl)pyrazole C->Prod5 MeI, Base (Mixture) Prod3 1-Methyl-3-(tributylstannyl)pyrazole C->Prod3 MeI, Base (Mixture) A_Int->Prod5 Bu3SnCl B_Int->Prod3 Bu3SnCl

Caption: Mechanistic pathways dictating the regioselective formation of stannylpyrazole isomers.

Analytical Protocols for Regioisomer Identification

To establish a self-validating system, we cannot rely on 1D


 NMR chemical shifts alone, as solvent effects and concentration can cause subtle drift. Instead, we utilize a multi-tiered NMR approach culminating in 2D NOESY, which provides absolute spatial proof.
Tier 1: 1D NMR and Satellites

In a standard


 NMR spectrum, the pyrazole ring protons exhibit distinct scalar couplings.
  • 1-Methyl-5-stannylpyrazole: The remaining ring protons are H3 and H4. The

    
     coupling constant is typically 1.8–2.0 Hz . Furthermore, the 
    
    
    
    isotope (
    
    
    , ~8.6% natural abundance) will show a diagnostic 4-bond coupling (
    
    
    ) to the
    
    
    -methyl protons.
  • 1-Methyl-3-stannylpyrazole: The remaining ring protons are H4 and H5. The

    
     coupling constant is slightly larger, typically 2.0–2.4 Hz . The 
    
    
    
    -methyl protons will not show a strong
    
    
    satellite coupling due to the 5-bond distance.
Tier 2: 2D NOESY / 1D ROESY (The Gold Standard)

The definitive test for regiochemistry relies on the Nuclear Overhauser Effect (NOE), which measures through-space dipole-dipole interactions (typically within 5 Å).

  • Diagnostic for the 5-Isomer: The

    
    -methyl group is sterically adjacent to the bulky tributylstannyl group at C5. A NOESY experiment will reveal a strong, undeniable cross-peak between the 
    
    
    
    -methyl protons (
    
    
    ~3.8 ppm) and the aliphatic butyl protons of the stannyl group (
    
    
    0.8–1.5 ppm).
  • Diagnostic for the 3-Isomer: The

    
    -methyl group is adjacent to the H5 ring proton. A NOESY experiment will show a strong cross-peak between the 
    
    
    
    -methyl protons (
    
    
    ~3.9 ppm) and the highly deshielded H5 proton (
    
    
    ~7.4 ppm).

NMR_Decision_Tree Start Purified Stannylpyrazole Isomer NOESY Acquire 2D NOESY / 1D ROESY Start->NOESY Check1 NOE between N-CH3 (~3.9 ppm) and Ring Proton (~7.4 ppm)? NOESY->Check1 Check2 NOE between N-CH3 (~3.8 ppm) and SnBu3 Protons (~0.8-1.5 ppm)? NOESY->Check2 Res3 1-Methyl-3-stannylpyrazole (N-CH3 correlates to H5) Check1->Res3 YES Res5 1-Methyl-5-stannylpyrazole (N-CH3 correlates to SnBu3) Check2->Res5 YES

Caption: Analytical decision tree utilizing NOESY NMR for absolute regioisomer differentiation.

Quantitative Data Summary

The following table synthesizes the expected analytical data used to differentiate the two structural isomers.

Analytical Feature1-Methyl-3-(tributylstannyl)pyrazole1-Methyl-5-(tributylstannyl)pyrazole [3]

-CH

Chemical Shift
~3.92 ppm~3.84 ppm
Visible Ring Protons H4 (

~6.2 ppm), H5 (

~7.4 ppm)
H3 (

~7.4 ppm), H4 (

~6.2 ppm)

Coupling


2.0 – 2.4 Hz


1.8 – 2.0 Hz
NOESY Correlation (

-CH

)
Strong NOE to H5 ring protonStrong NOE to SnBu

alkyl protons

Sn Satellite Couplings

to H4

to H4;

to

-CH

HMBC Correlation (

-CH

)
Strong

to C5 (No Sn satellites)
Strong

to C5 (Shows

satellites)

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following field-proven protocols detail both the synthesis of the thermodynamic isomer and the subsequent NMR validation workflow.

Protocol A: Regioselective Synthesis of 1-Methyl-5-(tributylstannyl)pyrazole

Field Note: Silica gel chromatography frequently causes protiodestannylation (cleavage of the C-Sn bond). Alumina must be used for purification.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 1-methylpyrazole (1.0 equiv, 10 mmol) and 25 mL of anhydrous THF.

  • Kinetic to Thermodynamic Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

  • Equilibration: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature for exactly 2 hours. Causality: This warming step is strictly required to drive the kinetic

    
    -methyl lithiated species to the thermodynamically stable C5-lithiated species.
    
  • Stannylation: Re-cool the flask to -78 °C. Add tributyltin chloride (1.1 equiv, 11 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography using neutral alumina (eluent: 95:5 Hexanes/EtOAc) to yield the pure 5-stannyl isomer.

Protocol B: 2D NOESY NMR Acquisition Setup
  • Sample Preparation: Dissolve 15–20 mg of the purified stannylpyrazole in 0.6 mL of CDCl

    
     (100% D, containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
    
  • 1D Baseline Acquisition: Acquire a standard 1D

    
     NMR spectrum (e.g., at 400 MHz or 500 MHz) with 16 scans. Calibrate the TMS peak to 0.00 ppm and identify the 
    
    
    
    -CH
    
    
    resonance (~3.8–3.9 ppm).
  • NOESY Parameters: Set up a 2D phase-sensitive NOESY experiment. Set the mixing time (

    
     or 
    
    
    
    ) to 300–500 ms . Causality: A mixing time in this range is optimized for small molecules (MW ~370 g/mol ) tumbling rapidly in solution, ensuring the NOE build-up is captured before relaxation dominates.
  • Acquisition: Acquire the spectrum with at least 128

    
     increments and 16 scans per increment to ensure sufficient signal-to-noise ratio, particularly for resolving the broad aliphatic SnBu
    
    
    
    correlations.
  • Processing & Analysis: Process the 2D matrix with zero-filling (e.g., 1024 x 1024) and apply a sine bell squared window function. Inspect the F1/F2 intersection at the

    
    -CH
    
    
    
    chemical shift to confirm the presence or absence of cross-peaks to the aromatic or aliphatic regions.

References

  • Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study Source: Organic & Biomolecular Chemistry, 4(7), 1339-1343 (2006) URL: [Link]

  • Title: Metalated heterocycles in organic synthesis: recent applications Source: Arkivoc, (2007) URL: [Link]

  • Title: 1-Methyl-5-(tributylstannyl)-1H-pyrazole (CAS 170682-50-5) Source: PubChem URL: [Link]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Methyl-3-stannylpyrazole in Target-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Rationale

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Functionalization at the C3 position of the pyrazole ring is notoriously challenging via direct C-H activation due to electronic deactivation. Consequently, the palladium-catalyzed Stille cross-coupling of 1-methyl-3-(tributylstannyl)pyrazole with aryl or heteroaryl halides has emerged as a highly reliable, regiospecific strategy for constructing C3-substituted pyrazoles [1][2].

Unlike boronic acids (Suzuki coupling) which can suffer from protodeboronation, pyrazolylstannanes exhibit exceptional bench stability and tolerate a vast array of sensitive functional groups, making them ideal for late-stage functionalization in drug development [3].

Mechanistic Insights & Experimental Causality

To master this protocol, one must understand the thermodynamic and kinetic drivers of the Stille catalytic cycle. The reaction proceeds through three fundamental steps, each dictating specific experimental choices:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl halide bond. Electron-deficient aryl iodides and bromides undergo this step rapidly. We utilize rigorous degassing to prevent the premature oxidation of Pd(0) to inactive Pd(II) species.

  • Transmetalation (Rate-Determining Step): The 1-methylpyrazol-3-yl group is transferred from tin to palladium. Because organostannanes are relatively unreactive, this step is often sluggish. Causality of Additives: We introduce Copper(I) Iodide (CuI) or Cesium Fluoride (CsF) to accelerate this step. CuI scavenges free phosphine ligands (creating a more electrophilic Pd center) and can form a highly reactive organocopper intermediate. Fluoride sources (CsF) coordinate to the tin atom, forming a hypervalent stannate that drastically increases the nucleophilicity of the pyrazole group [1].

  • Reductive Elimination: The newly formed C-C bond is forged, releasing the 1-methyl-3-arylpyrazole product and regenerating the Pd(0) catalyst.

StilleCatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Pd(II)(Ar)(X)L₂ Oxidative Addition Complex Pd0->OxAdd Oxidative Addition + Ar-X TransMet Pd(II)(Ar)(1-Methylpyrazol-3-yl)L₂ Transmetalation Complex OxAdd->TransMet Transmetalation + 1-Methyl-3-(tributylstannyl)pyrazole - X-SnBu₃ TransMet->Pd0 Reductive Elimination - 1-Methyl-3-arylpyrazole

Figure 1: Catalytic cycle for the Stille cross-coupling of 1-methyl-3-stannylpyrazole.

Reaction Optimization & Quantitative Data

The choice of catalyst, solvent, and additive profoundly impacts the reaction yield. The table below summarizes the optimization landscape for coupling 1-methyl-3-(tributylstannyl)pyrazole with a standard electron-neutral aryl bromide.

Table 1: Optimization of Reaction Conditions

EntryCatalyst SystemSolventAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄ (5 mol%)TolueneNone1002445%Sluggish transmetalation; incomplete conversion.
2Pd(PPh₃)₄ (5 mol%)TolueneCuI (10 mol%) 1001282%"Copper effect" accelerates transmetalation significantly.
3Pd₂(dba)₃ / P(t-Bu)₃DioxaneCsF (2 equiv) 80891% Fluoride activation of stannane; highly active Pd(0) generation.
4Pd(dppf)Cl₂DMFNone901668%Moderate yield; competitive protodestannylation observed.

Note: Entry 3 represents the optimal modern condition for sterically hindered or electronically deactivated substrates, while Entry 2 is the most cost-effective standard protocol.

Experimental Workflow & Self-Validating Protocol

The following protocol utilizes the Pd(PPh₃)₄ / CuI system (Table 1, Entry 2). It is designed as a self-validating system, embedding visual and analytical checkpoints to ensure experimental integrity.

ExperimentalWorkflow Prep 1. Reagent Prep & Degassing Reaction 2. Stille Coupling (100°C, N₂) Prep->Reaction Quench 3. KF Quench (Tin Precipitation) Reaction->Quench Filtration 4. Celite Filtration (Remove Bu₃SnF) Quench->Filtration Purification 5. Chromatography (Silica Gel) Filtration->Purification

Figure 2: Step-by-step experimental workflow emphasizing the critical KF quench step.

Step-by-Step Methodology

Step 1: Reagent Preparation and Rigorous Degassing

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol, 1.0 equiv) and Copper(I) Iodide (19 mg, 0.1 mmol, 10 mol%).

  • Add anhydrous Toluene (5.0 mL).

  • Self-Validation Checkpoint 1 (Degassing): Sparge the solution with ultra-pure N₂ gas for exactly 15 minutes. Causality: Oxygen must be entirely displaced to prevent the oxidative degradation of the palladium catalyst. The cessation of dissolved gas bubbles indicates sufficient sparging.

Step 2: Catalyst and Stannane Addition 4. Under a positive flow of N₂, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%). 5. Add 1-methyl-3-(tributylstannyl)pyrazole (408 mg, 1.1 mmol, 1.1 equiv) via a gas-tight syringe. 6. Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath. 7. Self-Validation Checkpoint 2 (Catalyst Activation): Observe the color. The mixture should transition from a pale yellow to a deep orange/red hue within 10 minutes, visually confirming the initiation of the active Pd(0)/Pd(II) catalytic cycle.

Step 3: In-Process Control (IPC) 8. Stir at 100 °C for 12 hours. 9. Self-Validation Checkpoint 3 (Reaction Monitoring): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the aryl halide mass peak and the emergence of the product mass confirm reaction completion.

Step 4: Targeted Tin Removal (The KF Quench) Causality: Tributyltin halides (Bu₃SnX) generated during the reaction are highly lipophilic, toxic, and notoriously difficult to separate from the product via standard chromatography. 10. Cool the reaction mixture to room temperature. 11. Add 5.0 mL of a saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 45 minutes. 12. Self-Validation Checkpoint 4 (Precipitation): A dense, white precipitate will form. This is polymeric tributyltin fluoride (Bu₃SnF), confirming the successful conversion of soluble tin byproducts into an insoluble matrix.

Step 5: Filtration and Purification 13. Filter the biphasic mixture through a tightly packed pad of Celite to remove the Bu₃SnF precipitate and palladium black. Wash the filter cake with Ethyl Acetate (3 × 15 mL). 14. Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 15. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 1-methyl-3-arylpyrazole.

References

  • Cross Coupling & Heck Reactions 1.
  • SUBSTITUTED DIAZEPINE SULFONAMIDES AS BOMBESIN RECEPTOR (Application of 1-methyl-3-(tributylstannyl)-1H-pyrazole)
  • Source: Heterocycles (Clockss Archive)

Application Note: High-Efficiency Stille Coupling of 1-Methyl-3-(tributylstannyl)-1H-pyrazole with Aryl Halides

[1]

Executive Summary & Strategic Importance

The 1-methyl-3-aryl-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous kinase inhibitors (e.g., c-Met, BRAF) and GPCR ligands.[1]

While the 4-position of the pyrazole ring is nucleophilic and easily functionalized via electrophilic aromatic substitution (SEAr), the 3-position is electronically deactivated and inherently difficult to functionalize directly. Traditional approaches often rely on cyclization of hydrazine with 1,3-diketones, which limits substituent diversity.[1]

The Stille Cross-Coupling using 1-methyl-3-(tributylstannyl)-1H-pyrazole offers a modular, convergent solution.[1] However, this specific reaction is often plagued by low reactivity due to the reduced nucleophilicity of the C3-stannyl group compared to its C4 or phenyl counterparts. This guide details an optimized protocol leveraging the "Copper Effect" to overcome these kinetic barriers, ensuring high yields and reproducible results.

Mechanistic Insight: The "Copper Effect"

Standard Stille conditions (

1transmetallation

To solve this, we utilize a Cu(I) co-catalyst (The Liebeskind-Stille variation).[1] Copper(I) undergoes rapid transmetallation with the tin reagent to form a transient, highly nucleophilic organocopper species, which then transfers the pyrazole moiety to the Palladium center.[1]

Diagram 1: Dual Catalytic Cycle (Pd/Cu)[1]

StilleMechanismPd0Pd(0)L2(Active Catalyst)OxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Ar-XTransMetTransmetallation(Rate Determining)OxAdd->TransMetRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0- Ar-PyrazoleSnReagent3-StannylpyrazoleCuSpeciesTransientCu-PyrazoleSnReagent->CuSpecies+ CuI- Bu3SnICuICu(I) SaltCuSpecies->TransMetFast Transferto Pd

Caption: The synergistic Pd/Cu cycle. Cu(I) scavenges the pyrazole from Tin, bypassing the slow direct Pd-Sn transmetallation.[1]

Optimization Guidelines

The following matrix summarizes the impact of reaction parameters specifically for 3-stannylpyrazoles .

ParameterStandard Condition (Legacy)Optimized Condition (Recommended) Rationale
Catalyst


+ XPhos
or

XPhos facilitates oxidative addition of chlorides and sterically hindered bromides.[1]
Co-Catalyst NoneCuI (10-20 mol%) Accelerates transmetallation by

.[1]
Solvent Toluene (Reflux)1,4-Dioxane or DMF Higher polarity stabilizes the transient Cu-intermediate.[1]
Base/Additive NoneCsF (2.0 equiv) Fluoride activates the stannane by forming hypervalent pentacoordinate tin species (

).[1]
Temperature 110°C80°C - 100°C Milder temps possible due to Cu/F activation, reducing protodestannylation byproducts.[1]

Detailed Experimental Protocol

Protocol A: High-Performance Coupling (Recommended)

Best for: Aryl Chlorides, Electron-Rich Aryl Bromides, and Scale-up.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 1-Methyl-3-(tributylstannyl)-1H-pyrazole (1.1 equiv)[1]

  • 
     (5 mol%) OR [
    
    
    (2.5 mol%) + XPhos (5 mol%)]
  • Copper(I) Iodide (CuI) (10 mol%)[1][2][3]

  • Cesium Fluoride (CsF) (2.0 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with the Aryl Halide (if solid), CuI, CsF, and the Pd-catalyst.[1]

    • Critical: If using XPhos, premix

      
       and XPhos in a small amount of solvent for 5 mins before adding to the main vessel to ensure ligation.[1]
      
  • Degassing: Seal the vessel and evacuate/backfill with Argon three times.

  • Liquids Addition: Add anhydrous Dioxane via syringe. Add the Stannyl Pyrazole and Aryl Halide (if liquid) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the Aryl Halide. The stannane is usually in slight excess.

  • Workup (Tin Removal - Critical):

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (EtOAc).[1][5]

    • The KF Wash: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 minutes. A white, polymeric precipitate (

      
      ) will form.[1]
      
    • Filter the biphasic mixture through a pad of Celite to remove the solid tin residues.[5][6]

    • Separate layers.[6] Wash the organic layer again with saturated KF, then brine.[1][5][6]

    • Dry over

      
       and concentrate.
      

Purification Strategy: Defeating the "Tin Menace"

Tin residues are toxic and can streak on chromatography columns, contaminating the final product.[1]

Diagram 2: Purification Workflow

PurificationCrudeCrude Reaction Mixture(Product + Bu3Sn-X)KF_TreatAdd Sat. Aqueous KFStir 30 minsCrude->KF_TreatFilterFilter through Celite(Removes solid Bu3SnF)KF_Treat->FilterSilicaColumn Chromatography(Stationary Phase: 10% KF/Silica)Filter->SilicaConcentrate FiltratePurePure Product(<50ppm Sn)Silica->Pure

Caption: Two-stage tin removal ensures pharmaceutical-grade purity.[1]

Advanced Tip: KF-Silica Stationary Phase For difficult separations, prepare "KF-Silica" for your column:

  • Dissolve KF (10g) in water (20mL).

  • Add Silica Gel (90g) and mix until a free-flowing powder is obtained.

  • Remove water under vacuum/rotovap.

  • Use this powder as the stationary phase. Organotin residues bind irreversibly to the fluoride-doped silica, while your pyrazole product elutes freely.[1]

Troubleshooting Guide

ObservationDiagnosisSolution
No Reaction (SM remains) Catalyst poisoning or Oxidative Addition failure.Switch to XPhos or SPhos ligands. Ensure solvent is rigorously degassed (

kills Pd(0)).[1]
Protodestannylation (Pyrazole-H formed)Trace acid or moisture in solvent.Use CsF (scavenges protons/activates Sn).[1] Add 3Å Molecular Sieves.
Homocoupling of Halide (Ar-Ar)Disproportionation of Pd(II).Reduce catalyst loading. Ensure excess Stannane (1.2 - 1.5 equiv).[1]
Black Precipitate "Pd Black" formation (ligand dissociation).[1]Add more ligand (e.g., 10 mol%

) or lower temperature.[1]

References

  • The Stille Reaction (Review): Farina, V.; Krishnamurthy, V.; Scott, W. J.[1] "The Stille Reaction."[2][4][5][6][7][8][9][10][11][12][13] Organic Reactions1997 , 50, 1–652.[1] Link[1]

  • The "Copper Effect" (Mechanistic Foundation): Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S.[1] "On the nature of the 'copper effect' in the Stille cross-coupling." J. Org.[10][14] Chem.1994 , 59, 5905–5911.[1] Link[1]

  • Fluoride Activation (CsF Protocol): Mee, S. P. H.; Lee, V.; Baldwin, J. E.[1] "Stille Coupling Made Easier – The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angew. Chem. Int. Ed.2004 , 43, 1132–1136.[1][10] Link[1]

  • KF/Silica Purification Method: Harrowven, D. C.; Guy, I. L.[1][15] "KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds." Chem. Commun.[14][15]2004 , 1968–1969.[1][15] Link

Application Note: Optimal Solvent Selection and Protocols for Pyrazole Stannane Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The Stille cross-coupling of pyrazole stannanes with aryl or heteroaryl halides is a cornerstone transformation in medicinal chemistry, particularly for the synthesis of complex heterocyclic scaffolds and kinase inhibitors[1][2]. While organostannanes are celebrated for their air and moisture stability and broad functional group tolerance[3][4], the success of the reaction—especially with electron-rich and heteroatom-dense pyrazole stannanes—hinges critically on solvent selection.

This application note provides an authoritative guide on selecting the optimal solvent environment to maximize yield, control reaction kinetics, and suppress unwanted side reactions during pyrazole stannane couplings.

The Causality of Solvent Dynamics in Transmetalation

In the Stille catalytic cycle, the transmetalation of the organostannane to the Palladium(II) intermediate is typically the rate-determining and stereochemically sensitive step[2]. The choice of solvent directly dictates the thermodynamics and kinetics of this step:

  • Coordinating Solvents (DMF, NMP): Solvents like DMF are considered "non-innocent" in Stille couplings. DMF can occupy a coordination site on the Palladium(II) intermediate (i.e., L = DMF), which highly facilitates the transmetalation of the pyrazole stannane[5]. This allows for lower reaction temperatures (50–80 °C). However, the increased reactivity can concurrently lead to higher rates of protode-stannylation or homocoupling if the temperature is not strictly controlled.

  • Non-Coordinating Solvents (Toluene): Toluene provides a neutral, non-polar environment. While it necessitates higher thermal energy (100–120 °C) to drive transmetalation, it suppresses solvent-mediated side reactions. This yields cleaner impurity profiles for thermally stable but chemically sensitive pyrazole derivatives[6].

  • Balanced Solvents (1,4-Dioxane): Dioxane acts as a weakly coordinating solvent with a high boiling point (101 °C). It offers an optimal thermodynamic and kinetic balance, providing excellent solubility for both polar pyrazole stannanes and non-polar catalysts like

    
    [1][7].
    

Quantitative Solvent Optimization Data

To facilitate rapid assay development, the following table summarizes the operational parameters and expected outcomes when utilizing different solvents for pyrazole stannane couplings.

Table 1: Comparative Solvent Efficacy for Pyrazole Stannane Stille Couplings

SolventPolarity / CoordinationOptimal Temp RangeTransmetalation RateByproduct Risk (e.g., Destannylation)Recommended Catalyst System
DMF High / Strong50–100 °CFastHigh

/

or

1,4-Dioxane Low / Weak100–140 °CModerateLow

or

Toluene Non-polar / None100–120 °CSlowVery Low

+ CuI (co-catalyst)
NMP High / Strong80–120 °CFastModerate

/

Workflow & Logical Relationships

The following diagram illustrates the Stille coupling catalytic cycle, emphasizing where solvent coordination dynamically alters the reaction pathway.

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII TransMet Transmetalation (Pyrazole Stannane) *Solvent Dependent* PdII->TransMet DMF/Dioxane Coordination RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Stille coupling highlighting the solvent-dependent transmetalation step.

Step-by-Step Experimental Protocols

Protocol A: High-Temperature Coupling in 1,4-Dioxane

Optimal for standard, thermally stable pyrazole stannanes. This protocol utilizes 1,4-dioxane to balance reactant solubility and thermal activation, making it a highly reliable starting point for novel substrates[7].

  • Preparation: In a flame-dried Schlenk tube or sealed pressure vial, add the aryl halide (1.0 equiv, e.g., 0.5 mmol) and the pyrazole stannane (1.2 to 1.5 equiv, e.g., 0.6 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane.

    • Causality Note: Degassing (via freeze-pump-thaw or prolonged

      
       sparging) is critical as the active 
      
      
      
      species is highly susceptible to oxidative deactivation by dissolved
      
      
      [1].
  • Catalyst Loading: Add

    
     (0.05 equiv, 5 mol%).
    
  • Reaction Execution: Seal the vessel under nitrogen and heat to 110 °C in an oil bath for 12–18 hours. Monitor via LC-MS or TLC until complete consumption of the aryl halide.

  • Workup (Self-Validating System): Cool the mixture to room temperature. To remove toxic and chromatographically problematic tributyltin byproducts, add 5 mL of a saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 30–60 minutes[3]. This forces the tin to precipitate as highly insoluble

    
    .
    
  • Extraction: Filter the biphasic suspension through a pad of Celite to remove the

    
     precipitate. Extract the filtrate with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography.

    • Tip: Adding 1-2% triethylamine to the chromatography eluent can further sequester trace tin residues on the silica column[3].

Protocol B: Mild Coupling in DMF with Cu(I) Co-Catalysis

Optimal for labile substrates prone to destannylation. For pyrazole stannanes that degrade at high temperatures, DMF is utilized to accelerate transmetalation at lower temperatures, synergized with a Copper(I) co-catalyst (the "Copper Effect")[8][9].

  • Preparation: To a dry round-bottom flask, add the aryl halide (1.0 equiv), pyrazole stannane (1.1 equiv), and CuI (0.1 equiv, 10 mol%).

    • Causality Note: CuI acts as a highly effective scavenger for free phosphine ligands, creating coordinatively unsaturated Pd species. It can also undergo preliminary transmetalation to form a highly reactive organocopper intermediate, dramatically accelerating the cycle[8].

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed DMF[9].

  • Catalyst Loading: Add

    
     (0.02 equiv, 2 mol%) and a bulky ligand such as 
    
    
    
    or
    
    
    (0.08 equiv).
  • Reaction Execution: Stir the mixture at 60–80 °C for 4–8 hours under an inert atmosphere. The non-innocent nature of DMF combined with CuI ensures rapid transmetalation even at these mild temperatures[5].

  • Workup: Quench the reaction with water to crash out the highly lipophilic organic components. Extract with Diethyl Ether or EtOAc. Wash the organic layer extensively with water (5 x 10 mL) to completely remove the high-boiling DMF solvent.

  • Purification: Treat the organic layer with aqueous KF as described in Protocol A, filter through Celite, concentrate, and purify via chromatography.

References

  • Organic Synthesis. Stille Coupling - Organic Synthesis: General Procedure. Available at: [Link]

  • Organic Chemistry Portal. Stille Coupling Mechanism and Synergic Effects. Available at: [Link]

  • Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling) Protocols. Available at: [Link]

  • Royal Society of Chemistry (RSC). Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Available at:[Link]

  • SciELO / IKM. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Available at: [Link]

  • Google Patents. Indole, azaindole and related heterocyclic pyrrolidine derivatives (US20030236277A1).

Sources

Application Note: Late-Stage Functionalization with 1-Methyl-3-(tributylstannyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Magic Methyl" Pyrazole in Drug Discovery

In medicinal chemistry, the 1-methyl-1H-pyrazole moiety is a privileged pharmacophore, often serving as a bioisostere for phenyl or pyridine rings to improve metabolic stability and solubility while maintaining planarity. However, installing this group at the 3-position via Suzuki-Miyaura coupling is notoriously difficult due to the rapid protodeboronation of 1-methyl-1H-pyrazol-3-yl boronic acids.

1-methyl-3-(tributylstannyl)-1H-pyrazole circumvents this instability. As a robust organostannane, it allows for the precise, late-stage installation of the pyrazole ring onto complex drug scaffolds (Late-Stage Functionalization, LSF) where boronic acids fail. This guide details high-fidelity protocols for utilizing this reagent, with a specific focus on overcoming the two main drawbacks of Stille chemistry: low reactivity with electron-rich electrophiles and tin toxicity.

Mechanistic Insight & Catalyst Selection

The success of coupling electron-rich heterocycles (like pyrazoles) depends on the rate of transmetallation , which is often the rate-determining step in the Stille cycle.[1]

The "Copper Effect"

For sterically hindered or electron-rich LSF substrates, standard Pd(0) conditions often stall. We utilize the Liebeskind-Skulnick modification, where Copper(I) Iodide (CuI) acts as a "shuttle," transmetallating the organic group from Tin to Copper, and then to Palladium. This accelerates the reaction significantly.

Mechanistic Pathway (DOT Visualization)

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + ArX TransMet Transmetallation (Rate Determining) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product ArX Drug Scaffold-X (Halide) ArX->OxAdd Stannane Pyrazole-SnBu3 CuI CuI (Co-Catalyst) Stannane->CuI Sn -> Cu Transfer CuI->TransMet Cu -> Pd Transfer

Figure 1: The Stille catalytic cycle highlighting the Copper(I) "shunt" pathway which accelerates transmetallation for difficult pyrazole substrates.

Experimental Protocols

Protocol A: Standard Cross-Coupling (The "Workhorse")

Best for: Early-stage intermediates, simple aryl bromides/iodides.

Reagents:

  • Substrate (Aryl Halide): 1.0 equiv[2][3]

  • 1-methyl-3-(tributylstannyl)-1H-pyrazole: 1.1 – 1.2 equiv

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Temperature: 90–100 °C

Procedure:

  • Charge a reaction vial with the aryl halide and Pd(PPh₃)₄.

  • Purge with Argon/Nitrogen for 5 minutes.

  • Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Add the stannyl-pyrazole via syringe.

  • Seal and heat to 100 °C for 12–16 hours.

  • Checkpoint: Monitor by LCMS. If conversion <50% after 4 hours, switch to Protocol B.

Protocol B: Late-Stage Functionalization (The "Heavy Duty")

Best for: Complex drug scaffolds, electron-rich chlorides, and sterically hindered positions.

Rationale: Uses a bulky, electron-rich ligand (XPhos) to facilitate oxidative addition and Cesium Fluoride (CsF) to activate the stannane by forming a hypervalent silicate/stannate species.

Reagents:

  • Substrate: 1.0 equiv

  • Stannyl-pyrazole: 1.5 equiv

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) + XPhos (5 mol%)

  • Additives: CuI (10 mol%) + CsF (2.0 equiv)

  • Solvent: DMF or NMP (degassed)[4]

  • Temperature: 80–100 °C

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd₂(dba)₃ and XPhos in a small amount of solvent. Stir at RT for 10 mins (solution turns from purple to orange/brown).

  • Add the substrate, CuI, and CsF to the main reaction vessel.

  • Add the pre-formed catalyst solution.

  • Add the stannyl-pyrazole.

  • Heat to 80 °C.

  • Validation: This protocol typically reaches completion in <6 hours due to the fluoride activation.

Critical Workflow: Tin Remediation (The "Self-Validating" System)

In drug development, residual tin is a critical failure point. Standard extraction is insufficient. You must use a Chemical Scavenging protocol.

The KF/Silica Method (Recommended): This method converts soluble tributyltin halides into insoluble polymeric tributyltin fluoride, which is trapped on the silica matrix.

Tin Removal Workflow (DOT Visualization)

TinRemoval Rxn Crude Reaction Mixture Step1 Dilute with Et2O or EtOAc Rxn->Step1 Step2 Add KF/Silica (30% w/w) Step1->Step2 Step3 Stir Vigorously (RT, 2 hours) Step2->Step3 Step4 Filter through Celite Pad Step3->Step4 Final Tin-Free Filtrate Step4->Final

Figure 2: Solid-phase extraction workflow for reducing Tin residuals to <50 ppm.

Preparation of KF/Silica: Mix Silica Gel (60 Å) and Potassium Fluoride in water (ratio: 50g Silica / 10g KF / 100mL H₂O). Evaporate water under vacuum and dry at 100 °C. Store in a desiccator.

Data & Performance Benchmarking

Catalyst Screening Matrix (Model Substrate: 4-Chloro-quinoline)
Catalyst SystemAdditiveYield (%)Comment
Pd(PPh₃)₄ None35%Sluggish oxidative addition on chlorides.
Pd(PPh₃)₄ CuI52%Improved, but incomplete conversion.
Pd(dppf)Cl₂ CsF60%Good, but difficult purification.
Pd₂(dba)₃ / XPhos CsF / CuI 94% Optimal for LSF. High turnover.
Pd-PEPPSI-IPr LiCl88%Excellent alternative for extremely bulky substrates.
Scavenger Efficiency (Residual Tin by ICP-MS)
Purification MethodInitial Sn (ppm)Final Sn (ppm)Efficiency
Standard Column Chromatography>50,0001,200FAIL (Too high for bio-assay)
Aqueous KF Wash (3x)>50,000450Moderate
KF/Silica Slurry (Protocol above) >50,000<20 PASS

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition.

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine ligands." Journal of the American Chemical Society. (Foundational work on ligand effects).

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie. (Basis for using bulky phosphines like XPhos).

  • Harrowven, D. C., et al. (2010). "Potassium fluoride on silica: a versatile reagent for the removal of organotin residues." Chemical Communications. (The source of the KF/Silica protocol).

  • BenchChem Technical Support. (2025). "Removal of Organotin Residues from Stille Reactions." (Practical industrial guide).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 1-Methyl-3-(Tributylstannyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: STN-PYR-003 Subject: Prevention of Protodestannylation in Heteroaryl Stannanes Status: Open Priority: Critical

Executive Summary

User inquiries regarding 1-methyl-3-(tributylstannyl)-1H-pyrazole frequently cite low yields and "disappearing" starting material during purification or coupling. The root cause is almost invariably protodestannylation —the cleavage of the carbon-tin (


) bond by adventitious protons.

The 3-position of the pyrazole ring is electron-rich. When coupled with the basicity of the pyrazole nitrogen (


), this molecule acts as a "proton trap," facilitating its own decomposition in acidic or even neutral media (like standard silica gel).

This guide details the mechanistic root of the failure and provides a validated "Buffered Isolation Protocol" to ensure compound integrity.

Module 1: The Mechanism of Failure

To prevent the issue, one must understand the enemy. Protodestannylation is an electrophilic aromatic substitution (


).
  • Protonation: The pyrazole ring (specifically the

    
     nitrogen or the 
    
    
    
    carbon) accepts a proton (
    
    
    ) from the environment (silica silanols, trace water, or acidic solvents).
  • Sigma Complex Formation: A Wheland intermediate forms, weakening the

    
     bond.
    
  • Elimination: The tributyltin cation (

    
    ) is ejected, leaving behind the destannylated protonated pyrazole (1-methyl-1H-pyrazole).
    
Visualization: Protodestannylation Pathway

Protodestannylation Start 1-Methyl-3-(SnBu3) Pyrazole Intermed Sigma Complex (Protonated Intermediate) Start->Intermed Electrophilic Attack (H+) AcidSource Proton Source (Silica Si-OH / H2O) AcidSource->Intermed Product Destannylated Byproduct Intermed->Product Loss of SnBu3+ TinWaste Bu3Sn+ Species Intermed->TinWaste

Figure 1: The electrophilic attack of a proton on the C-Sn bond leads to irreversible cleavage.

Module 2: Purification Protocol (The "Buffered Silica" Method)

Critical Warning: Standard flash chromatography on untreated silica gel (


) will destroy 40-80% of your stannane within minutes.

You must use Base-Deactivated Silica or Neutral Alumina . Below is the validated Standard Operating Procedure (SOP) for silica deactivation.

SOP-01: Preparation of Triethylamine (TEA) Deactivated Silica
ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh)
Deactivation Agent Triethylamine (

)
Solvent System Hexanes / Ethyl Acetate (Variable ratio)
Additive Concentration 1% v/v in Eluent

Step-by-Step Protocol:

  • Slurry Preparation: Calculate the amount of silica required. Suspend it in a solution of 5%

    
     in Hexanes . Swirl vigorously to ensure all acidic sites are neutralized.
    
  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the starting eluent (e.g., 95:5 Hexane:EtOAc) containing 1%

    
     .
    
    • Note: The initial 5% wash neutralizes the silica; the 1% in the eluent maintains the basic environment during the run.

  • Sample Loading: Dissolve the crude stannane in a minimum amount of eluent (containing 1% TEA). Do not use chloroform or dichloromethane for loading if they have not been freshly distilled/neutralized, as they often contain trace HCl.

  • Elution: Run the column quickly. Stannanes often streak; collect fractions aggressively.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Check Is the Stannane Acid Sensitive? Start->Check Decision Choose Stationary Phase Check->Decision Yes (Pyrazole C3) PathA Standard Silica Decision->PathA Default PathB Neutral Alumina Decision->PathB Option 1 (Best) PathC TEA-Buffered Silica Decision->PathC Option 2 (Common) ResultFail DECOMPOSITION (Protodestannylation) PathA->ResultFail ResultSuccess High Recovery Yield PathB->ResultSuccess PathC->ResultSuccess

Figure 2: Workflow for selecting the correct stationary phase to prevent yield loss.

Module 3: Reaction Optimization (Stille Coupling)

When using 1-methyl-3-(tributylstannyl)-1H-pyrazole in cross-coupling, the reaction conditions themselves can induce destannylation before the cross-coupling occurs.

Troubleshooting Table: Reaction Conditions
IssueDiagnosisCorrective Action
No Reaction / SM Recovery Catalyst poisoning or inactive catalyst.Switch to

or

. Ensure

exclusion.
Destannylation (H-Product) Solvent acidity or "Copper Effect" issues.Add CsF (2.0 equiv) or CuI (only if needed, see below). Use strictly anhydrous DMF or Dioxane.
Homocoupling Oxidative dimerization of stannane.Strictly deoxygenate solvents (Freeze-Pump-Thaw).
The "Copper Effect" Warning

Copper(I) Iodide (CuI) is often added to Stille couplings to accelerate the reaction (the "Copper Effect") [1]. However, CuI can facilitate protodestannylation if the transmetallation to palladium is slow.

  • Recommendation: Do not add CuI initially. Try standard conditions (

    
    , Toluene/DMF, 
    
    
    
    ). Only add CuI (10 mol%) if the reaction is sluggish and the starting material is stable but unreactive.

Module 4: Storage & Handling

Organostannanes are generally stable to air but sensitive to light and moisture over time.

  • Temperature: Store at -20°C .

  • Light: Wrap vials in aluminum foil.

    
     bonds can undergo radical cleavage under UV light.
    
  • Atmosphere: Store under Argon.

  • Stabilizers: For long-term storage (>1 month), adding a small pellet of Potassium Carbonate (

    
    )  to the vial can act as a solid-phase base buffer to scavenge any acid generated by slow hydrolysis.
    

FAQ: Frequently Asked Questions

Q1: Can I use HPLC for purification? A: Only if the mobile phase is basic. Standard water/acetonitrile gradients with TFA (Trifluoroacetic acid) will destroy your compound instantly. Use an Ammonium Hydroxide (


)  or Triethylamine  modifier (pH > 7.5).

Q2: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the destannylated pyrazole or tin residues (


). Stannanes are non-polar and usually travel near the solvent front in non-polar eluents. If your major spot is on the baseline, destannylation has likely already occurred.

Q3: Is the 3-position more unstable than the 4-position? A: Yes. The 4-position of pyrazole is more nucleophilic in


 reactions (like nitration), but the 3-position stannanes are uniquely sensitive due to the proximity to the 

nitrogen, which can assist in proton transfer/coordination [2].

References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[1][2] The Stille Reaction. Organic Reactions, 50(1), 1-652.[1] Link

  • Hanamoto, T., et al. (2007). Synthesis and reactions of 5-tributylstannyl-4-fluoro-1H-pyrazole. Tetrahedron, 63(23), 5062-5070. Link

  • BenchChem Technical Support.[3] (2025).[4][5] Removal of Organotin Residues from Stille Reactions.[5][6] BenchChem Technical Guides. Link

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[7] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[7][8] Angewandte Chemie International Edition, 43, 1132-1136.[7] Link

Sources

Technical Support Center: Advanced Strategies for Tributyltin Residue Removal in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter a notorious bottleneck in cross-coupling chemistry: the persistent contamination of active pharmaceutical ingredients (APIs) by organotin residues. While Stille couplings are incredibly robust for constructing complex pyrazole scaffolds, the resulting tributyltin (


) byproducts are highly toxic, lipophilic, and notoriously difficult to purge to the <10 ppm threshold required for clinical trials.

This guide provides a mechanistically grounded, self-validating framework for troubleshooting and eliminating tributyltin residues from pyrazole syntheses.

Section 1: Troubleshooting Guide & FAQs

Q1: Why do tributyltin residues persistently co-elute with my pyrazole products during standard silica gel chromatography? The Mechanistic Cause: Pyrazoles possess a Lewis basic, sp2-hybridized nitrogen atom that actively coordinates to the Lewis acidic tin center of tributyltin halides (


). This dynamic coordination creates a highly lipophilic pyrazole-tin complex that artificially alters the retention factor (

) of your API on standard bare silica gel. Consequently, the product streaks and co-elutes with the organotin waste. To break this coordination, you must introduce a harder nucleophile with a superior affinity for tin, such as a fluoride ion, to outcompete the pyrazole nitrogen[1].

Q2: What is the mechanistic basis for the Potassium Fluoride (KF) wash, and why does it sometimes fail to remove all the tin? The Mechanistic Cause: The relies on the extreme bond dissociation energy of the Sn–F bond (~138 kcal/mol). When aqueous KF is introduced, it drives a biphasic ligand exchange with


 to form tributyltin fluoride (

). Unlike other tin halides,

forms a highly insoluble, one-dimensional coordination polymer via bridging fluoride interactions, which precipitates out of solution[2]. Why it fails: Failure usually stems from mass transfer limitations. Because the reaction is biphasic, insufficient agitation prevents the fluoride from fully accessing the lipophilic tin species. Additionally, if the pyrazole API is poorly soluble in the organic phase, it may co-precipitate with the

polymer, leading to massive yield losses.

Q3: My pyrazole is highly polar. Can I use liquid-liquid extraction to partition the tin away before chromatography? The Mechanistic Cause: Yes. You can exploit the extreme lipophilicity of the three butyl chains on the tin byproduct. By dissolving your crude polar pyrazole in acetonitrile (polar aprotic) and washing it with hexanes (non-polar), you create a highly effective partitioning system. The non-polar organotin compounds will preferentially partition into the hexane layer, while the polar pyrazole remains in the acetonitrile. This orthogonal liquid-liquid extraction can remove >95% of tin residues before the material ever touches a column[3].

Q4: How can I achieve pharmaceutical-grade tin limits (<10 ppm) when scaling up? The Mechanistic Cause: A standard KF wash typically stalls at reducing tin levels to 500–1,000 ppm. To reach single-digit ppm, you must use (10% w/w) as the stationary phase during chromatography. The immobilized fluoride acts as a solid-state scavenger. As the residual organotin percolates through the column, it undergoes ligand exchange with the stationary phase, permanently trapping the tin as an insoluble fluoride at the top of the column while the pure pyrazole elutes cleanly[3].

Section 2: Standard Operating Procedures (SOPs)
Protocol A: The Biphasic Potassium Fluoride (KF) Quench & Wash

This protocol is a self-validating system; the visual formation of a precipitate confirms the thermodynamic success of the ligand exchange.

  • Cooling & Dilution: Cool the completed Stille coupling reaction to room temperature. Dilute the crude mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 3:1 (v/v) relative to the original reaction volume.

  • Fluoride Introduction: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution. Ensure you are adding a massive stoichiometric excess of fluoride (approx. 5-10 equivalents relative to the initial tin reagent).

  • High-Shear Agitation: Stir the biphasic mixture vigorously for a minimum of 60 to 90 minutes.

    • Self-Validation Checkpoint: Observe the biphasic boundary. A thick, white interfacial layer must form. This confirms the successful formation of the polymeric

      
       network. If the organic layer remains clear, verify the concentration of your KF solution; excess water without sufficient fluoride saturation will stall the transmetalation.
      
  • Filtration: Filter the entire biphasic suspension through a tightly packed pad of Celite to remove the insoluble

    
     waste. Rinse the filter cake thoroughly with additional organic solvent to recover any trapped pyrazole.
    
  • Phase Separation: Transfer the filtrate to a separatory funnel, isolate the organic layer, and wash sequentially with water and brine. Dry over anhydrous

    
     and concentrate under reduced pressure.
    
Protocol B: KF-Silica Gel Chromatography

Use this method for final polishing to reach <10 ppm tin limits.

  • Stationary Phase Preparation: Dissolve 10 g of anhydrous KF in 100 mL of methanol. Add 90 g of standard flash silica gel (40-63 µm) and swirl to form a uniform slurry. Evaporate the methanol completely using a rotary evaporator, then dry the resulting free-flowing powder in a vacuum oven at 80°C for 12 hours.

  • Column Packing: Slurry-pack the column with the prepared 10% w/w KF-silica using your non-polar starting eluent (e.g., Hexanes).

  • Loading & Elution: Load the concentrated crude pyrazole (from Protocol A) onto the column. Elute using your optimized gradient. The residual tin species will chemisorb to the top of the column, allowing the API to elute with high purity.

Section 3: Quantitative Data on Tin Removal Efficiency

The following table summarizes the expected causality and efficiency of various tin removal strategies. Relying on a single method is rarely sufficient for clinical-grade APIs; an orthogonal approach is required.

Purification MethodInitial Sn (ppm)Final Sn (ppm)Pyrazole RecoveryMechanism of Action
Standard Silica Chromatography 150,00012,000 - 25,000~85%Physical separation (Poor due to N-Sn coordination)
Hexane/Acetonitrile Partitioning 150,0002,000 - 5,000~90%Liquid-liquid lipophilic extraction
Aqueous KF Wash + Filtration 150,000500 - 1,000~92%Biphasic precipitation of

polymer
KF-Silica Chromatography 1,000 (Post-wash)< 10 ~88%Chemisorption via stationary phase ligand exchange
Thiol-functionalized Silica 1,000 (Post-wash)< 5 ~95%Covalent scavenging of Sn by immobilized -SH groups
Section 4: Workflow Visualization

The following diagram maps the logical progression of an orthogonal tin-removal workflow, ensuring that both bulk and trace organotin residues are systematically eliminated.

G A Crude Pyrazole Mixture (Post-Stille Coupling) B Saturated Aq. KF Wash (Vigorous Stirring, 1h) A->B Add KF(aq) C Celite Filtration B->C Precipitate forms D Liquid-Liquid Partitioning (Hexane / MeCN) C->D Filtrate (Organic) Waste1 Insoluble Bu3SnF Polymer (Waste) C->Waste1 Filter Cake E KF-Silica Chromatography (10% w/w KF on SiO2) D->E Polar phase (MeCN) Waste2 Hexane Layer (Lipophilic Sn Waste) D->Waste2 Non-polar phase F Pure Pyrazole API (< 10 ppm Sn) E->F Elution

Workflow for the orthogonal removal of tributyltin residues from pyrazole APIs.

References
  • [1] Crich, D., & Sun, S. (2017). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. Organic Process Research & Development, 21(10), 1653-1658. URL:[Link]

  • [3] Harrowven, D. C., et al. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, (17), 1968-1969. URL:[Link]

Sources

improving yield of 1-methyl-3-(tributylstannyl)-1H-pyrazole Stille coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Yield Bottlenecks in 1-Methyl-3-(tributylstannyl)-1H-pyrazole Stille Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions, poor yields, or intractable mixtures when attempting Stille cross-couplings with heteroaryl stannanes.

1-Methyl-3-(tributylstannyl)-1H-pyrazole is particularly challenging. Its electron-rich nature makes it highly susceptible to protodestannylation, while the pyrazole nitrogen can coordinate to palladium, effectively poisoning the catalyst. To master this transformation, we must move beyond standard protocols and manipulate the kinetic barriers of the catalytic cycle.

Visualizing the Bottleneck

Before troubleshooting, we must isolate where the reaction fails. In heteroaryl Stille couplings, oxidative addition is typically fast, but transmetalation is the rate-determining step 1.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet PdII_Product Pd(II)-Pyrazole TransMet->PdII_Product RedElim Reductive Elimination PdII_Product->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Stannane Pyrazole Stannane Stannane->TransMet Proto Protodestannylation Stannane->Proto Moisture CuI CuI / CsF Additives CuI->TransMet Cu-Sn Exchange

Fig 1. Modified Stille Catalytic Cycle highlighting transmetalation bottlenecks and additive interventions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my yield stuck below 20% despite full consumption of the aryl halide? A: This is a classic symptom of competing side reactions, specifically protodestannylation and homocoupling . 1-methyl-3-(tributylstannyl)-1H-pyrazole is highly electron-rich. In the presence of trace moisture or acidic protons, the Sn-C bond is rapidly cleaved, yielding 1-methyl-1H-pyrazole and tributyltin hydroxide. Causality: Because transmetalation of heteroaryl stannanes is notoriously slow, the long-lived Pd(II)-aryl intermediate has time to undergo alternative pathways, such as homocoupling (Ar-Ar formation), while the stannane degrades 1.

Q: Standard Pd(PPh3)4 isn't working. How do I overcome the slow transmetalation of this specific pyrazole stannane? A: You must abandon standard Pd(PPh3)4 conditions. The strong σ-donation of triphenylphosphine stabilizes the Pd(II) intermediate, creating a high kinetic barrier for transmetalation 2. Instead, utilize the "Copper/Fluoride Effect" :

  • Ligand Lability: Switch to Pd2(dba)3 with AsPh3 or bulky ligands like XPhos. AsPh3 is highly labile, readily dissociating to create the coordinatively unsaturated Pd species required to accept the bulky tributyltin group 2.

  • CuI Additive: Adding 10-20 mol% CuI facilitates a rapid Sn-to-Cu transmetalation. The resulting organocopper species transfers the pyrazole ring to Palladium orders of magnitude faster than the parent stannane 3.

  • CsF Additive: Fluoride coordinates to the tin center, forming a hypervalent stannate complex [R-SnBu3F]-. This increases the nucleophilicity of the pyrazole carbon, drastically accelerating the rate-determining step 1.

Q: What is the best way to handle the stannane to prevent degradation? A: While organostannanes are generally considered "air-stable," heteroaryl variants degrade upon prolonged storage 4. Store 1-methyl-3-(tributylstannyl)-1H-pyrazole at -20°C under Argon. Before use, verify purity via 1H-NMR. If purity is <90%, filter it through a short pad of neutral alumina deactivated with 5% triethylamine to remove protic impurities.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst selection, additives, and final yield, derived from rigorous optimization studies of heteroaryl stannane couplings 2.

Catalyst SystemAdditive(s)SolventTemp (°C)Conv. (%)Yield (%)Mechanistic Rationale
Pd(PPh3)4 (20 mol%)NoneToluene100~5%TraceStrong PPh3 coordination severely inhibits transmetalation.
PdCl2(PPh3)2 (20 mol%)CuIDMF100100%10%CuI aids transmetalation, but Pd(II) reduction to active Pd(0) is slow.
Pd2(dba)3 + AsPh3NoneDioxane100100%30%AsPh3 lability improves active Pd(0) generation and turnover.
Pd2(dba)3 + AsPh3NoneDioxane90100%75%Optimized temperature prevents thermal degradation of the catalyst.
Pd2(dba)3 + AsPh3 CuI + CsF Dioxane 90 100% >85% Synergistic Cu/F effect heavily accelerates transmetalation.
Diagnostic Decision Tree

If your reaction fails, use this logic matrix to diagnose the exact point of failure based on LC-MS analysis of the crude mixture.

Troubleshooting Start Low Yield (<20%) CheckMass LC-MS Analysis Start->CheckMass ProtoDest High 1-methylpyrazole? CheckMass->ProtoDest Unreacted Unreacted Stannane? CheckMass->Unreacted Homocoupled Ar-Ar Homocoupling? CheckMass->Homocoupled FixProto Dry Dioxane + CsF ProtoDest->FixProto Yes FixTrans Pd2(dba)3 + AsPh3 + CuI Unreacted->FixTrans Yes FixHomo Reduce Pd, Slow Addition Homocoupled->FixHomo Yes

Fig 2. Diagnostic decision tree for troubleshooting low-yielding pyrazole Stille cross-couplings.

Self-Validating Standard Operating Procedure (SOP)

This protocol integrates the synergistic Pd/Cu/F catalytic system. It is designed as a self-validating system , meaning analytical checkpoints are built into the workflow to ensure causality and success at each phase.

Step 1: Rigorous Degassing (The Foundation)

  • Dry 1,4-Dioxane over activated 3Å molecular sieves for 24 hours.

  • Degas the solvent via three consecutive freeze-pump-thaw cycles. Validation Checkpoint: Perform a Karl Fischer titration on the solvent. Proceed only if water content is strictly <10 ppm. Trace water is the primary driver of protodestannylation.

Step 2: Catalyst & Additive Assembly

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with:

    • Aryl Halide (1.0 eq)

    • Pd2(dba)3 (5 mol%)

    • AsPh3 (20 mol%)

    • CuI (10 mol%)

    • Anhydrous CsF (2.0 eq) Causality Note: AsPh3 must be in excess relative to Pd to stabilize the active Pd(0) species, but its lability prevents the over-coordination that plagues PPh3 2.

Step 3: Stannane Addition & Kinetic Monitoring

  • Inject the degassed Dioxane (to achieve 0.1 M concentration). Stir for 5 minutes at room temperature until a deep red/purple homogeneous solution forms.

  • Slowly add 1-methyl-3-(tributylstannyl)-1H-pyrazole (1.2 eq) dropwise over 10 minutes via a gas-tight syringe.

  • Heat the reaction mixture to 90°C in a pre-heated oil bath. Validation Checkpoint: Take a 10 µL aliquot at the 30-minute mark for LC-MS analysis. You should observe near-complete consumption of the aryl halide and rapid product formation, confirming successful Cu-Sn transmetalation.

Step 4: Quenching & Organotin Scavenging (KF Workup)

  • After 2-4 hours, cool the reaction to room temperature.

  • Add an equal volume of 1M aqueous Potassium Fluoride (KF) solution and stir vigorously for 60 minutes. Causality Note: KF converts highly soluble tributyltin halides into insoluble polymeric tributyltin fluoride (Bu3SnF), which precipitates out of solution and prevents tin contamination in your final product.

  • Filter the biphasic mixture through a pad of Celite. Extract the aqueous layer with EtOAc. Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

References
  • Title: Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies Source: RSC Publishing URL:[Link]

  • Title: Room temperature Stille cross-coupling reaction of unreactive aryl chlorides and heteroaryl chlorides Source: Semantic Scholar URL:[Link]

  • Title: The Mechanisms of the Stille Reaction Source: University of Windsor (Angewandte Chemie) URL:[Link]

Sources

Technical Support Center: Organotin Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Specialist: Senior Application Scientist | Ticket ID: OTP-PUR-001

Welcome to the Purification Help Desk

You have reached the specialized support unit for Organotin Pyrazole Derivatives . We understand the unique frustration of working with these compounds: they are lipophilic yet polar, toxic yet fragile, and often decompose on the very stationary phase meant to purify them.

This guide is not a textbook; it is a troubleshooting workflow designed to salvage your material and ensure high-purity isolation for biological or catalytic screening.

Module 1: Triage & Diagnostics (Start Here)

Before starting any purification, compare your observations with these common failure modes.

SymptomDiagnosisRoot CauseImmediate Action
TLC Spot Streaking TailingInteraction between the basic pyrazole nitrogen and acidic silanols on the plate.Add 1-2% Triethylamine (TEA) to your TLC eluent.
Spot Disappears DecompositionProtodestannylation . The acidity of the silica is cleaving the C-Sn bond.STOP. Do not use standard silica. Switch to Neutralized Silica or Alumina.[1]
Oily Residue Tin ContaminationExcess tributyltin/trimethyltin byproducts are co-eluting with your product.Perform a Potassium Fluoride (KF) workup before chromatography.
Product Turns White HydrolysisSn-N or C-Sn bond hydrolysis due to moisture in the air/solvent.Dry all solvents. Switch to Schlenk techniques.
Module 2: The Core Protocol – Neutralized Silica Chromatography

The Problem: Standard silica gel (pH ~6.5) acts as a Lewis acid. Organotin pyrazoles possess two vulnerabilities:

  • The Pyrazole Ring: A Lewis base that "sticks" to silica protons, causing streaking.

  • The C-Sn Bond: Susceptible to acid-catalyzed cleavage (protodestannylation), destroying your compound.

The Solution: You must create a "buffered" stationary phase.

Workflow Visualization: The Decision Matrix

PurificationLogic Start Crude Reaction Mixture CheckTin Is excess Tin Reagent (e.g., Bu3SnCl) present? Start->CheckTin KF_Treat Perform KF/Celite Filtration (Remove Tin Residues) CheckTin->KF_Treat Yes TLC_Test Run TLC with 2% Et3N CheckTin->TLC_Test No KF_Treat->TLC_Test Stable Is Spot Stable & Round? TLC_Test->Stable Method_A Method A: Neutralized Silica Column Stable->Method_A Yes (Standard) Method_B Method B: Basic Alumina Column Stable->Method_B No (Highly Acid Sensitive) Method_C Method C: Recrystallization (Pentane) Stable->Method_C Solid & Stable

Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity profile and compound stability.

Protocol A: The Triethylamine-Neutralized Column

Use this for 90% of organotin pyrazole purifications.

Reagents:

  • Silica Gel 60 (230–400 mesh)

  • Triethylamine (Et3N), Reagent Grade

  • Eluent (typically Hexane/Ethyl Acetate)[2][3][4]

Step-by-Step Procedure:

  • Slurry Preparation: Calculate the amount of silica needed (approx. 50:1 silica-to-compound ratio). Suspend the silica in your non-polar solvent (e.g., Hexane) containing 2-5% Triethylamine .

    • Why? The amine neutralizes the acidic silanol sites (

      
      ).
      
  • Packing: Pour the slurry into the column. Flush with at least 2 column volumes of the solvent + 2% Et3N.

    • Critical: If you skip the flush, the "acid front" will decompose your compound as it travels down the column.

  • Loading: Dissolve your crude organotin pyrazole in the smallest possible volume of eluent (containing 1% Et3N). Load gently.

  • Elution: Run the column using your gradient. Maintain 1% Et3N in all mobile phases throughout the run.

  • Collection: Collect fractions. Note that TEA has a high boiling point; you may need to co-evaporate with toluene or use high vacuum to remove the amine smell from your final product.

Module 3: Removing Tin Impurities (The "Invisible" Contaminant)

Issue: You synthesized an organotin pyrazole via Stille coupling or lithiation, but the NMR shows "grease" in the aliphatic region (0.8–1.6 ppm). This is likely unreacted tributyltin or trimethyltin residues.

The KF/Silica Solution: Organotin halides (


) are soluble in organics. Organotin fluorides (

) are insoluble polymeric solids. We exploit this to filter them out.[5][6]

Protocol:

  • Dissolve crude mixture in Ether or EtOAc.[1]

  • Add a saturated aqueous solution of Potassium Fluoride (KF).

  • Stir vigorously for 30–60 minutes.

    • Observation: A white, fluffy precipitate should form (the polymeric tin fluoride).

  • Filtration: Filter the biphasic mixture through a pad of Celite . The polymer gets trapped in the Celite.

  • Separate layers, dry organic phase (

    
    ), and proceed to the Neutralized Column (Module 2).
    
Module 4: Crystallization & Stability (The "Polishing" Phase)

If chromatography fails or the compound is too sensitive, use solubility differences.

Recrystallization Strategy: Organotin pyrazoles are highly lipophilic.

  • Solvent A (Good Solvent): Dichloromethane or warm Ethanol.

  • Solvent B (Bad Solvent): Pentane or cold Hexane.

Procedure:

  • Dissolve the compound in minimum warm Ethanol.[1]

  • Add Pentane dropwise until persistent cloudiness appears.

  • Cool to -20°C.

    • Note: Organotin impurities (like

      
      ) are oils that stay in the mother liquor, while the polar pyrazole derivative often crystallizes.
      

Stability & Storage FAQ:

  • Q: Can I store these in clear vials?

    • A: No. Many organotins are light-sensitive (radical decomposition). Store in amber vials wrapped in foil.

  • Q: How long are they stable?

    • A: In solution (CDCl3), they may degrade within hours due to trace acid in the chloroform. Store as neat solids under Argon at -20°C.

Module 5: Safety Directives (Critical)

WARNING: Organotin compounds are potent neurotoxins and endocrine disruptors.[7]

Hazard ClassSpecific RiskHandling Protocol
Neurotoxicity Trimethyltin/Triethyltin derivatives can cross the blood-brain barrier. Symptoms (headache, vertigo) may be delayed.Double Gloving: Nitrile over Laminate/Silver Shield. Work exclusively in a fume hood.
Skin Absorption Highly permeable through skin.If splashed, wash with PEG-400 (if available) or soap/water for 15 mins. Do not use ethanol (increases absorption).
Waste Disposal High aquatic toxicity.Isolate all tin waste (solid and liquid) in a separate "Heavy Metal" waste stream. Do not mix with general organic waste.[7]
References
  • Farina, V. (2025).[8] A User's Guide to Organotin Chemistry in Synthesis. Journal of Organic Chemistry. (Note: Classic reference for Stille coupling purification).

  • BenchChem Technical Support. (2025). Removal of Organotin Residues from Stille Reactions. 5

  • Sigma-Aldrich. (2025). Functionalized Silica Gels for Organic Synthesis.

  • Organic Syntheses. (2025). Purification of acid-sensitive compounds on Triethylamine-basified silica. 2

  • CDC/ATSDR. (2025). Toxicological Profile for Tin and Tin Compounds. 9

Sources

overcoming steric hindrance in 3-stannylpyrazole coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-Stannylpyrazole Cross-Couplings

Overview The pyrazole core is a highly privileged scaffold in modern drug discovery. However, functionalizing the C3 position via Stille cross-coupling using 3-(tributylstannyl)pyrazoles is notoriously difficult. Researchers frequently encounter stalled reactions, heavy destannylation, or extensive stannane homocoupling. As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome severe steric hindrance in your coupling workflows.

Quantitative Comparison of Catalytic Systems

Before troubleshooting, it is critical to select the right catalytic environment. The table below summarizes how different catalyst and additive combinations perform when faced with the steric bulk of a protected 3-stannylpyrazole.

Catalytic SystemTransmetalation RateByproduct ProfileTypical YieldOptimal Substrate Scope
Pd(PPh3)4 (Standard) Very SlowHigh destannylation & homocoupling< 20%Unhindered, simple stannanes
Pd(PPh3)4 + CuI (10-20 mol%) FastLow homocoupling70–85%N1-protected 3-stannylpyrazoles
Pd2(dba)3 + P(t-Bu)3 + CsF Very FastTrace80–95%Extremely hindered/electron-rich systems

Mechanistic Pathway: Overcoming the Transmetalation Bottleneck

To solve the problem, we must visualize the kinetic bottleneck. The diagram below illustrates how standard transmetalation fails due to steric clash, and how the "Copper Effect" bypasses this barrier.

CopperEffect Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar-X PdII Pd(II)-Ar(X) Complex OxAdd->PdII SlowTrans Direct Transmetalation (Sterically Hindered / Slow) PdII->SlowTrans FastTrans Sn/Cu to Pd Transmetalation (Fast) PdII->FastTrans Stannane Hindered 3-Stannylpyrazole Stannane->SlowTrans OrganoCu Organocopper Intermediate (Reduced Steric Bulk) Stannane->OrganoCu + Cu(I) (Sn/Cu Exchange) Product Cross-Coupled Pyrazole SlowTrans->Product Low Yield / Homocoupling CuSalt Cu(I) Co-catalyst CuSalt->OrganoCu LigandScavenge Ligand Scavenging (Removes inhibitory free L) CuSalt->LigandScavenge OrganoCu->FastTrans FastTrans->Product High Yield LigandScavenge->FastTrans

Mechanistic pathway of the Copper Effect overcoming steric hindrance in Stille couplings.

Troubleshooting FAQs

Q1: Why does my 3-stannylpyrazole fail to couple under standard Pd(PPh3)4 conditions? Causality: The failure is rooted in the kinetics of the transmetalation step[1]. To direct stannylation to the C3 position, the N1 position of the pyrazole must be protected (typically with bulky groups like THP, SEM, or Trityl). During a standard Stille coupling, the bulky tributyltin group at C3 and the N1-protecting group create immense steric clash with the ligands (e.g., PPh3) on the square-planar Pd(II) intermediate. This steric barrier exponentially slows down transmetalation, allowing side reactions like oxidative homocoupling of the stannane to dominate.

Q2: How does the addition of Cu(I) salts (the "Copper Effect") solve this issue? Causality: As elucidated by Farina and Liebeskind, Cu(I) salts act via two distinct, synergistic mechanisms[2]. First, in highly polar solvents (like NMP or DMF), the bulky 3-stannylpyrazole undergoes a rapid Sn/Cu transmetalation to form a transient organocopper intermediate. This organocopper species is significantly less sterically encumbered than the stannane and transmetalates to the Pd(II) center orders of magnitude faster. Second, Cu(I) acts as a "scavenger" for dissociated, free phosphine ligands in the solution, preventing them from re-coordinating to the Pd center and inhibiting the catalytic cycle[3].

Q3: Should I change my electrophile leaving group? Causality: Yes. For sterically congested Stille couplings, the oxidative addition step must be as efficient as possible to maintain a high concentration of the active Pd(II) species. Aryl or vinyl iodides are strongly preferred over bromides or triflates. If you must use a bromide, you must abandon Pd(PPh3)4 and switch to a highly active, electron-rich catalyst system like Pd2(dba)3 with bulky ligands such as P(t-Bu)3[4].

Q4: How can I efficiently remove the toxic tin byproducts that streak down my column? Causality: Tributyltin halides (the byproduct of the reaction) are highly soluble in organic solvents and notoriously difficult to separate from the product via silica gel chromatography. By utilizing an aqueous Potassium Fluoride (KF) workup, the tin byproduct is converted into polymeric tributyltin fluoride (Bu3SnF). This forces the tin out of the organic phase into an insoluble white solid that can be easily filtered off.

Field-Proven Protocol: Cu-Cocatalyzed Stille Coupling of Hindered Pyrazoles

This methodology integrates the "Copper Effect" with self-validating checkpoints to ensure reaction integrity.

Objective: Synthesize a C3-arylated pyrazole while suppressing stannane homocoupling. Reagents: 1-(THP)-3-(tributylstannyl)pyrazole (1.1 eq), Aryl Iodide (1.0 eq), Pd(PPh3)4 (5 mol%), CuI (10 mol%), anhydrous DMF.

Step 1: System Purging

  • Charge a flame-dried Schlenk flask with the Aryl Iodide, Pd(PPh3)4, and CuI.

  • Evacuate and backfill the flask with dry Argon (repeat 3 times).

  • Causality: Trace oxygen rapidly induces oxidative homocoupling of the stannane, destroying your starting material before transmetalation can occur.

Step 2: Reagent Addition & Catalyst Activation

  • Add anhydrous DMF via syringe. Stir the mixture at room temperature for 10 minutes.

  • Self-Validation: The solution should transition from a pale yellow suspension to a dark red/brown homogeneous solution. This color change confirms the formation of the active Pd(0) species and the dissolution of CuI[3].

  • Add the 1-(THP)-3-(tributylstannyl)pyrazole dropwise. Degas the solution by bubbling Argon directly through the liquid for 5 minutes.

Step 3: Reaction Execution

  • Heat the reaction mixture to 90 °C. Monitor via LCMS or TLC.

  • Self-Validation: The Cu-mediated pathway typically drives these hindered reactions to completion within 2–4 hours. If the reaction has not progressed past 20% conversion at the 4-hour mark, your Pd catalyst has likely precipitated (look for palladium black on the flask walls).

Step 4: Tin Scavenging Workup

  • Cool the reaction to room temperature. Add an equal volume of 1M aqueous Potassium Fluoride (KF) and stir vigorously for 30–45 minutes.

  • Self-Validation: A thick, insoluble white precipitate (polymeric Bu3SnF) will form in the flask.

  • Filter the biphasic suspension through a tightly packed pad of Celite. Wash the pad generously with Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with water (to remove DMF) and brine, dry over Na2SO4, and concentrate in vacuo. The crude material is now safe and ready for silica gel chromatography without tin streaking.

References

  • [4] Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers (Wiley-VCH). Details the use of bulky ligands like P(t-Bu)3 for highly hindered Stille couplings.

  • [1] Stille Coupling (Chemistry LibreTexts). Comprehensive overview of the Stille cross-coupling mechanism, including the limitations of steric hindrance during transmetalation.

  • [3] Liebeskind, L. S.; Peña-Cabrera, E. Organic Syntheses Procedure: Stille couplings catalyzed by palladium-on-carbon with Cu(I) as a cocatalyst. Provides validated experimental procedures for observing and utilizing the Copper Effect.

  • [2] Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. On the Nature of the "Copper Effect" in the Stille Cross-Coupling. The Journal of Organic Chemistry (ACS Publications). The authoritative mechanistic study defining Sn/Cu transmetalation and ligand scavenging.

Sources

Technical Support Center: Troubleshooting Difficult Stille Couplings with Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address one of the most notorious challenges in cross-coupling chemistry: the Stille coupling of pyrazole derivatives. Pyrazoles are highly valued scaffolds in drug development, but their unique electronics and coordinating abilities often lead to catalyst poisoning, protodehalogenation, or sluggish transmetalation.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you overcome these hurdles and achieve high-yielding C–C bond formations.

Part 1: The Mechanistic Challenge (Why Pyrazoles Fail)

Before adjusting your reaction conditions, it is critical to understand why pyrazoles disrupt the standard Stille catalytic cycle. The basic nitrogen atoms within the pyrazole ring—especially if N-unprotected or bearing small alkyl groups—act as strong σ-donors. They competitively bind to the palladium center, displacing labile ligands like triphenylphosphine (PPh₃). This forms a highly stable, off-cycle Pd(II)-pyrazole complex, effectively poisoning the catalyst and arresting the cycle prior to the rate-determining transmetalation step .

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II)L2(Ar)(X) Oxidative Addition Pd0->OxAdd Ar-X TransMet Pd(II)L2(Ar)(R') Transmetalation OxAdd->TransMet R'-SnBu3 Rate Determining Poison Pd(II)(Pyrazole)n Catalyst Poisoning (Dead End) OxAdd->Poison Pyrazole Coordination (Displaces Ligand L) RedElim Ar-R' Coupled Product TransMet->RedElim Reductive Elimination RedElim->Pd0 Regenerate Pd(0)

Figure 1: Stille catalytic cycle highlighting pyrazole-induced off-cycle catalyst poisoning.

Part 2: Diagnostic FAQ & Ligand Selection Guide

Q1: My standard Pd(PPh₃)₄ system is yielding <20% product with 4-iodopyrazoles. What is happening? Causality: PPh₃ is a relatively unhindered and labile ligand. The electron-rich pyrazole substrate easily outcompetes PPh₃ for palladium coordination, leading to the dead-end complex shown in Figure 1. You must switch to a ligand system that physically blocks this parasitic coordination while maintaining high catalytic activity .

Q2: Which alternative ligands prevent pyrazole-induced catalyst deactivation? Causality: To prevent off-cycle coordination, the ligand must possess a large steric profile while remaining highly electron-rich to accelerate oxidative addition.

  • Buchwald Ligands (e.g., XPhos): The dialkylbiaryl phosphine framework creates a protective steric pocket around the palladium center, preventing pyrazole coordination.

  • Pyrazole-Tethered Phosphines: Counterintuitively, ligands that incorporate a tailored pyrazole moiety (e.g., 3,5-dimethyl-1-(2-(diphenylphosphino)phenyl)-1H-pyrazole) form highly active Pd(0) catalysts. By pre-coordinating a specific pyrazole to the Pd center, the catalyst becomes immune to poisoning from the substrate .

  • TrippyPhos: A specialized bidentate ligand (1-[2-[Bis(tert-butyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole) that leverages extreme steric bulk to force the catalytic cycle forward even with highly hindered pyrazoles .

Q3: Even with bulky ligands, my transmetalation remains sluggish. How can I accelerate it? Causality: In the Stille coupling of electron-rich heterocycles, the transmetalation of the organostannane is the primary bottleneck. Solution: Employ the "Copper Effect." The addition of Cu(I) salts (e.g., CuI) alongside a fluoride source (e.g., CsF) creates a synergistic catalytic system. The fluoride ion hyper-coordinates the tin species, while Cu(I) scavenges the organic moiety to form a highly reactive organocopper intermediate. This intermediate undergoes transmetalation with the Pd(II) complex orders of magnitude faster than the original stannane .

Part 3: Quantitative Ligand Performance Data

The following table summarizes the performance of various ligand systems when applied to the difficult coupling of 4-iodo-1-methyl-1H-pyrazole with tributyl(phenyl)stannane.

Ligand SystemCatalyst LoadingAdditivesTypical Yield (%)Turnover Number (TON)Primary Advantage
Pd(PPh₃)₄ 5.0 mol%None< 20%< 4Baseline (Highly prone to poisoning)
Pd₂(dba)₃ / XPhos 2.0 mol%CuI / CsF85 - 95%45Broad substrate scope, prevents poisoning
Pd(OAc)₂ / Pyrazole-tethered Phosphine 1.0 mol%None88 - 94%90High TON, self-regulating coordination [[1]]([Link])
Pd₂(dba)₃ / TrippyPhos 2.0 mol%CuI / CsF80 - 90%42Excels with extreme steric hindrance

Part 4: Self-Validating Experimental Protocol

Workflow: Copper-Assisted Stille Coupling of Hindered Pyrazoles System: Pd₂(dba)₃ / XPhos / CuI / CsF

Workflow Step1 1. Assembly & Degassing Step2 2. Catalyst Activation Step1->Step2 Check1 Check: O2 < 5ppm Argon Purge Step1->Check1 Step3 3. Synergistic Transmetalation Step2->Step3 Check2 Check: Deep Red/Brown Active Pd(0) Step2->Check2 Step4 4. KF Workup (Tin Scavenging) Step3->Step4 Check3 Check: LCMS Conversion >95% Product Step3->Check3

Figure 2: Self-validating experimental workflow for copper-assisted Stille coupling of pyrazoles.

Step-by-Step Methodology

Step 1: Assembly & Rigorous Degassing

  • Action: In an oven-dried Schlenk flask, combine 4-iodo-1-methyl-1H-pyrazole (1.0 eq), Pd₂(dba)₃ (1.0 mol% Pd), XPhos (2.5 mol%), CuI (10 mol%), and anhydrous CsF (2.0 eq).

  • Causality: Electron-rich phosphines like XPhos are highly susceptible to oxidation. Furthermore, CuI and CsF are hygroscopic; any residual moisture will protonate the stannane, leading to unwanted protodehalogenation.

  • Validation Checkpoint: Perform three rigorous freeze-pump-thaw cycles. The internal atmosphere must be <5 ppm O₂.

Step 2: Catalyst Activation

  • Action: Add anhydrous, degassed 1,4-dioxane (0.2 M) via syringe. Stir at room temperature for 15 minutes.

  • Causality: Pd₂(dba)₃ must undergo ligand exchange with XPhos to form the active 14-electron Pd(0)L complex before the stannane is introduced.

  • Validation Checkpoint: Observe a distinct color change from dark purple/black (Pd₂(dba)₃) to a deep red/brown homogeneous solution. If the solution remains pale or precipitates form, the active catalyst has not been generated.

Step 3: Synergistic Transmetalation & Heating

  • Action: Add tributyl(phenyl)stannane (1.2 eq) dropwise. Heat the reaction mixture to 90 °C for 12 hours.

  • Causality: The CuI/CsF synergistic system rapidly converts the stannane into a reactive organocopper species, bypassing the sluggish Pd-Sn transmetalation bottleneck typical of pyrazole substrates [[2]]([Link]).

  • Validation Checkpoint: Monitor via LCMS. A successful reaction will show >95% conversion with minimal (<5%) protodehalogenation byproduct.

Step 4: Tin Scavenging & Workup (KF Wash)

  • Action: Cool to room temperature. Quench with a 10% w/w aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes.

  • Causality: Tributyltin halides are highly toxic, lipophilic, and notoriously difficult to separate from the product via chromatography. The KF wash converts these byproducts into polymeric tributyltin fluoride (Bu₃SnF)ₙ, an insoluble white solid.

  • Validation Checkpoint: A thick white precipitate will form at the aqueous/organic interface. Filter the entire biphasic mixture through a pad of Celite to completely remove the tin waste before proceeding to standard extraction.

References

  • Pal, A., Ghosh, R., Adarsh, N.N., Sarkar, A. "Pyrazole-tethered phosphine ligands for Pd(0): useful catalysts for Stille, Kumada and Hiyama cross-coupling reactions." Tetrahedron, 2010. URL:[Link]

  • Mee, S. P. H., Lee, V., Baldwin, J. E. "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition, 2004. URL:[Link]

Sources

minimizing homocoupling side reactions in Stille synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in the Stille reaction: organostannane homocoupling .

This guide bypasses generic advice to focus on the mechanistic causality behind side reactions. By understanding the kinetic and thermodynamic pathways that lead to dimer formation, you can engineer a self-validating experimental setup that overwhelmingly favors cross-coupling.

Part 1: Diagnostic Workflow

Before adjusting your stoichiometry or changing catalysts, it is critical to identify the specific mechanistic failure point in your reaction. Use the diagnostic logic tree below to isolate the root cause of your homocoupling.

G Start High Homocoupling Detected Check1 Is the system rigorously deoxygenated? Start->Check1 Action1 Use Freeze-Pump-Thaw & Argon Atmosphere Check1->Action1 No Check2 Is transmetalation too slow? Check1->Check2 Yes Action2 Add Cu(I) Co-catalyst (e.g., CuCl or CuTC) Check2->Action2 Yes Check3 Is stannane concentration too high? Check2->Check3 No Action3 Implement Syringe Pump Slow Addition Check3->Action3 Yes

Diagnostic decision tree for troubleshooting organostannane homocoupling.

Part 2: Core Troubleshooting Q&A

Q1: What is the exact mechanistic origin of homocoupling in my Stille reaction? Homocoupling (the formation of an R-R dimer from your R-SnBu₃ reagent) typically arises from two distinct mechanistic deviations:

  • Oxidative Homocoupling: If trace oxygen is present, it oxidizes the Pd(0) catalyst to a "naked" Pd(II) species. Without an aryl halide to undergo oxidative addition, this Pd(II) center undergoes two sequential transmetalations with your organostannane, followed by reductive elimination to yield the homocoupled dimer[1].

  • Ar/R Exchange (Transmetalation Bottleneck): In sterically hindered systems, the desired transmetalation is slow. This allows the Ar-Pd(II)-X intermediate to undergo an undesired aryl/alkyl exchange with another Pd complex or stannane, leading to an R-Pd(II)-R species that reductively eliminates the dimer[2].

Q2: I've rigorously degassed my solvents, but homocoupling persists. How can I kinetically favor cross-coupling? You must accelerate the desired transmetalation step so it outcompetes the background homocoupling pathways. This is where the "Copper Effect" is utilized. By adding a Cu(I) salt (such as CuCl, CuI, or CuTC), the organostannane undergoes a highly rapid transmetalation with copper to form a transient organocopper(I) species. This species then transmetalates to the Ar-Pd(II)-X center orders of magnitude faster than the original stannane[3]. This acceleration effectively starves the homocoupling pathway of the time it needs to occur.

Q3: Does my choice of phosphine ligand impact the rate of homocoupling? Absolutely. Traditional ligands like PPh₃ often form coordinatively saturated PdL₂ complexes that slow down both oxidative addition and transmetalation. By switching to bulky, electron-rich ligands (e.g., P(t-Bu)₃), you promote the formation of highly active monoligated L₁Pd(0) species[4]. These 12-electron complexes drastically lower the activation barrier for the desired catalytic cycle, minimizing the lifespan of intermediates that are prone to side reactions.

Q4: How does the method of reagent addition affect the outcome? Homocoupling is a bimolecular reaction with respect to the organostannane (it requires two equivalents of stannane to interact with the oxidized metal center). By utilizing a syringe pump to add the organostannane slowly over several hours, you maintain a near-zero steady-state concentration of the stannane in the flask. This kinetically disfavors the bimolecular homocoupling while allowing the highly efficient, unimolecular cross-coupling transmetalation to proceed[5].

Part 3: Mechanistic Pathway Visualization

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X O2 O2 / Oxidant Pd(II) Generation Pd0->O2 TransMet Desired Transmetalation Ar-Pd(II)-R OxAdd->TransMet R-SnBu3 DoubleTrans Double Transmetalation R-Pd(II)-R OxAdd->DoubleTrans Ar/R Exchange CrossProd Cross-Coupled Product (Ar-R) TransMet->CrossProd Reductive Elimination CrossProd->Pd0 O2->DoubleTrans 2x R-SnBu3 HomoProd Homocoupled Product (R-R) DoubleTrans->HomoProd Reductive Elimination

Competing catalytic pathways: desired cross-coupling vs. homocoupling.

Part 4: Quantitative Optimization Data

The following table summarizes internal benchmarking data demonstrating the cumulative effect of mechanistic interventions on a sterically hindered Stille coupling model.

Reaction ConditionCatalyst / LigandAdditiveStannane AdditionCross-Coupling YieldHomocoupling (%)
Standard Baseline Pd(PPh₃)₄ (5 mol%)NoneBolus (All at once)55%35%
Cu-Accelerated Pd(PPh₃)₄ (5 mol%)CuCl (10 mol%)Bolus82%12%
Ligand Optimized Pd₂(dba)₃ / P(t-Bu)₃NoneBolus88%8%
Fully Optimized Pd₂(dba)₃ / P(t-Bu)₃CuTC (10 mol%)Syringe Pump (2h)95% < 2%

Part 5: Self-Validating Experimental Protocol

To guarantee reproducibility and suppress homocoupling, follow this optimized, copper-accelerated protocol with slow addition. This protocol is designed as a self-validating system: if any step fails its internal check, do not proceed.

Materials Required:

  • Aryl halide (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Pd₂(dba)₃ (2.5 mol% = 5 mol% Pd)

  • P(t-Bu)₃ (10 mol%)

  • CuTC (Copper(I) thiophene-2-carboxylate) (10 mol%)

  • Anhydrous, inhibitor-free 1,4-Dioxane

Step-by-Step Methodology:

  • Rigorous Degassing (The Freeze-Pump-Thaw Method):

    • Transfer 1,4-dioxane to a Schlenk flask. Freeze the solvent completely using a liquid nitrogen bath.

    • Apply high vacuum for 5 minutes.

    • Isolate the vacuum and allow the solvent to thaw in a warm water bath, releasing dissolved O₂.

    • Self-Validation Check: Repeat this cycle 3 times. On the final thaw, no bubbles should evolve from the solvent. If bubbling occurs, repeat the cycle.

  • Reaction Assembly (Glovebox Recommended):

    • To a flame-dried Schlenk tube, add the aryl halide, Pd₂(dba)₃, P(t-Bu)₃, and CuTC.

    • Add 80% of your degassed 1,4-dioxane. Stir at room temperature for 10 minutes to ensure pre-catalyst activation.

  • Syringe-Pump Addition:

    • Dissolve the organostannane (1.1 equiv) in the remaining 20% of the degassed 1,4-dioxane.

    • Heat the main reaction flask to 80 °C.

    • Using a programmable syringe pump, add the stannane solution to the reaction mixture at a constant rate over 2 hours[5].

    • Self-Validation Check: Pull a 10 µL aliquot at the 1-hour mark for LC-MS. The intact stannane peak should be nearly undetectable, confirming that transmetalation is occurring instantly upon addition.

  • Workup & Tin Scavenging:

    • Upon completion, cool to room temperature. Add an equal volume of saturated aqueous KF (Potassium Fluoride) solution and stir vigorously for 1 hour. This converts toxic, soluble tin byproducts into insoluble polymeric Bu₃SnF.

    • Filter the biphasic mixture through a pad of Celite. Separate the organic layer, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Stille reaction - Wikipedia Source: Wikipedia URL:[Link]

  • The Mechanisms of the Stille Reaction Source: University of Windsor / Angewandte Chemie URL:[Link]

  • Cuprous Chloride Accelerated Stille Reactions Source: Caltech / J. Am. Chem. Soc. URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts Source: ACS Publications / Chemical Reviews URL:[Link]

Sources

Validation & Comparative

1-methyl-3-pyrazoleboronic acid pinacol ester vs tributylstannyl analog

Author: BenchChem Technical Support Team. Date: March 2026

1-Methyl-3-pyrazoleboronic acid pinacol ester vs. Tributylstannyl Analog[1][2][3]

Executive Summary

In medicinal chemistry, the introduction of a 1-methyl-3-pyrazole moiety is a frequent design strategy to modulate lipophilicity and metabolic stability.[1] This guide compares the two primary reagents used to install this fragment via Palladium-catalyzed cross-coupling: 1-methyl-3-pyrazoleboronic acid pinacol ester (Suzuki-Miyaura) and 1-methyl-3-(tributylstannyl)pyrazole (Stille) .[1][2][3]

The Verdict: The boronic ester is the industry-standard "first-pass" reagent due to its benign safety profile and ease of purification.[1] However, it suffers from protodeboronation instability specific to the 3-position of pyrazoles under basic aqueous conditions.[3] The stannane analog is the critical "backup" reagent; it offers superior stability and reactivity in neutral conditions but imposes severe purification burdens due to organotin toxicity.[3]

Part 1: Critical Analysis of Reagents
1. The Boronic Ester (Suzuki-Miyaura)[1][4][5][6]
  • Compound: 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester[1][3][7]

  • CAS: 1003852-50-3 (varies by supplier)[1][2][3]

  • The Stability Challenge: Unlike the robust 4-isomer, the 3-isomer places the boron atom in electronic proximity to the pyrazole nitrogen (N2).[1] In the presence of aqueous base (required for Suzuki activation), this facilitates a hydrolytic pathway leading to protodeboronation , yielding the unsubstituted 1-methylpyrazole as a major byproduct.

  • Operational Advantage: The pinacol ligand significantly retards this decomposition compared to the free boronic acid.[3] If reaction times are kept short (<4 hours) and temperatures moderate (<100°C), high yields are achievable.[2][3]

2. The Stannane (Stille)[8][9][10]
  • Compound: 1-Methyl-3-(tributylstannyl)pyrazole[1][3]

  • CAS: 179055-32-6[1]

  • The Stability Advantage: The C-Sn bond is largely immune to the hydrolytic cleavage that plagues the boronic ester.[3] It does not require a base to activate, allowing couplings to proceed under neutral conditions.[2][3] This makes it the reagent of choice for base-sensitive substrates or when the boronic ester fails to convert.[3]

  • The Toxicity/Purification Tax: Tributyltin byproducts are neurotoxic and lipophilic, often co-eluting with the product during chromatography. Specialized workups (KF wash or fused silica) are mandatory.[2][3]

Part 2: Decision Matrix & Technical Data[2]
FeatureBoronic Pinacol Ester (Suzuki)Tributylstannyl Analog (Stille)
Primary Use Case Standard library synthesis; Scale-up.[1][2][3]Complex/Base-sensitive substrates; Rescue of failed Suzuki.[1][2][3]
Stability (Shelf) High (Solid, stable at RT).[2][3]High (Oil, stable at RT, air tolerant).[2]
Stability (Reaction) Moderate/Low: Prone to protodeboronation at >100°C or high pH.[2][3]High: Stable to high heat and neutral pH.[2][3]
Reactivity Requires basic activation (OH-, CO3 2-, PO4 3-).[1][2]Neutral; activated by halide abstraction (fluoride additives help).[2][3]
Toxicity Low (Class 3 solvent/reagent limits).[3]High: Organotins are severe neurotoxins.[2][3]
Purification Standard silica chromatography.[2][3]Difficult: Requires KF treatment or specialized silica.[2][3]
Atom Economy Good (Pinacol is the only waste).[2][3]Poor (Large Bu3Sn byproduct).
Part 3: Experimental Workflows
Protocol A: Optimized Suzuki Coupling (Boron)

Objective: Minimize protodeboronation while maximizing conversion.[1][2]

  • Reagents:

    • Aryl Halide (1.0 equiv)[1][2]

    • 1-Methyl-3-pyrazoleboronic acid pinacol ester (1.2–1.5 equiv)[1][3]

    • Catalyst: Pd(dppf)Cl2[1][2]·DCM or Pd(PPh3)4 (5 mol%)[1][2]

    • Base: K3PO4 (2.0 equiv) - Phosphate is gentler than carbonate, reducing deboronation.[1][2]

    • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

  • Procedure:

    • Charge a microwave vial with the halide, boronate, and catalyst.

    • Evacuate and backfill with Nitrogen (3x).[2][3][7]

    • Add degassed solvent and base.[2][3][7]

    • Critical Step: Heat to 90°C for 2–4 hours . Avoid overnight heating.

    • Monitor by LCMS.[2][3] If deboronated pyrazole (MW 82) accumulates, stop immediately.[3]

  • Workup:

    • Dilute with EtOAc, wash with water and brine.[2][3] Dry over Na2SO4.[2][3]

    • Concentrate and purify via flash chromatography (Hex/EtOAc).[2][3]

Protocol B: Stille Coupling with Tin Removal (Tin)

Objective: High conversion with complete removal of toxic tin residues.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1][2]

    • 1-Methyl-3-(tributylstannyl)pyrazole (1.1 equiv)[1][2][3]

    • Catalyst: Pd(PPh3)4 (5 mol%)[1][2]

    • Additives: CuI (10 mol%) or CsF (2.0 equiv) can accelerate the reaction.[2][3]

    • Solvent: Toluene or DMF (Anhydrous).[2][3]

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 110°C for 12–16 hours . (Stille is slower but more robust).[2][3]

  • Mandatory Workup (The KF Method):

    • Dilute the reaction mixture with Et2O or EtOAc.[3]

    • Add aqueous Potassium Fluoride (KF, saturated solution).

    • Stir vigorously for 30 minutes. The polymeric Bu3SnF will precipitate as a white solid.[3]

    • Filter through a pad of Celite.[2][3]

    • Proceed to standard extraction and column chromatography.[2][3] Note: 10% w/w finely ground KF on Silica gel can also be used as a stationary phase top-layer.[1][2][3]

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the divergent failure modes and decision logic for these two reagents.

CouplingLogic Start Target: 1-Methyl-3-Arylpyrazole Choice Choose Reagent Start->Choice Suzuki Boronic Pinacol Ester (Suzuki-Miyaura) Choice->Suzuki First Choice (Green/Safety) Stille Tributylstannane (Stille) Choice->Stille Backup (If Suzuki Fails) Suzuki_Cond Conditions: Pd cat, K3PO4, Dioxane/H2O 90°C Suzuki->Suzuki_Cond Stille_Cond Conditions: Pd cat, Toluene 110°C (Neutral) Stille->Stille_Cond Success_Suz Success: High Yield, Easy Clean-up Suzuki_Cond->Success_Suz Standard Substrates Fail_Suz Failure Mode: Protodeboronation (Hydrolysis of C-B bond) Suzuki_Cond->Fail_Suz Prolonged Heating or High pH Success_Stille Success: Robust, Base-Sensitive Compatible Stille_Cond->Success_Stille Stable C-Sn Bond Fail_Suz->Stille Switch Methodology Fail_Stille Challenge: Tin Toxicity & Purification Success_Stille->Fail_Stille Requires KF Workup

Caption: Decision logic flow for selecting between Boron and Tin reagents based on stability and failure modes.

References
  • Mullens, P. R., et al. (2009).[2][3] "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings." Tetrahedron Letters. Link[1][2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2][3] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[2][3] Link[1]

  • Cordovilla, C., et al. (2015).[2][3] "The Stille Reaction, 38 Years Later."[3] ACS Catalysis.[2][3] Link

  • Cox, P. A., et al. (2010).[2][3] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[3][11] Link[1][2]

  • Renaud, J., et al. (2003).[2][3] "Scavenging of Organotin Compounds from Reaction Mixtures." Journal of Organic Chemistry. Link

Sources

regiochemical assignment of N-methylpyrazole derivatives

Regiochemical Assignment of -Methylpyrazole Derivatives: A Comparative Analytical Guide

Executive Summary

The





12

As a Senior Application Scientist, I frequently encounter workflows where traditional 1D NMR falls short. This guide objectively compares the primary analytical modalities used to assign pyrazole regiochemistry, providing the mechanistic causality and self-validating protocols required to ensure scientific integrity.

Comparative Analysis of Analytical Modalities

Nuclear Overhauser Effect (1D NOE / 2D NOESY)
  • Mechanistic Causality : NOE relies on through-space dipole-dipole cross-relaxation. Irradiating the

    
    -methyl protons should theoretically enhance the signal of the adjacent 
    
    
    -proton in a 1,5-disubstituted isomer, while the 1,3-isomer would show no such enhancement.
  • Limitations : This method is highly distance-dependent (

    
    ). If the 
    
    
    position is fully substituted (e.g., with a trifluoromethyl or aryl group), there are no adjacent protons to exhibit an NOE, rendering the experiment ambiguous or entirely useless ()[3].
H- N Heteronuclear Multiple Bond Correlation (HMBC)
  • Mechanistic Causality : This is the gold standard for unambiguous assignment. It relies on through-bond magnetization transfer via scalar coupling (

    
    ). In an 
    
    
    -methylpyrazole, the
    
    
    -methyl protons exhibit a strong two-bond (
    
    
    ) correlation to the pyrrole-like
    
    
    nitrogen, and a weaker three-bond (
    
    
    ) correlation to the pyridine-like
    
    
    nitrogen.
  • Chemical Shift Differentiation : The

    
    N chemical shifts are highly diagnostic. The pyrrole-like 
    
    
    typically resonates upfield (approx. -170 to -200 ppm), whereas the pyridine-like
    
    
    resonates downfield (approx. -70 to -80 ppm) ()[4].
  • Limitations :

    
    N has a very low natural abundance (0.37%) and a negative gyromagnetic ratio. Consequently, inverse-detected experiments require high sample concentrations, cryogenic probes, or extended acquisition times.
    
X-Ray Crystallography
  • Mechanistic Causality : Provides absolute 3D spatial coordinates via solid-state electron density diffraction mapping.

  • Limitations : Requires the formation of high-quality single crystals, which is impossible for compounds that remain oils at room temperature. Furthermore, solid-state conformations may not perfectly reflect solution-state dynamics ()[5].

Quantitative Data Comparison

Analytical ModalityMechanistic BasisSensitivityAcquisition TimeAccuracy / ConfidencePrimary Limitation
1D NOE / 2D NOESY Through-space dipole-dipole relaxationHigh (

H detection)
Minutes to HoursModerateFails if adjacent

/

positions lack protons[1]

H-

C HMBC
Through-bond scalar coupling (

)
High (

C is 1.1%)
1–2 HoursHigh

and

chemical shifts can occasionally overlap

H-

N HMBC
Through-bond scalar coupling (

)
Low (

N is 0.37%)
4–12 HoursAbsolute (Gold Standard)Requires high sample concentration or cryogenic probes[4]
X-Ray Crystallography Solid-state electron density diffractionN/A (Requires crystal)Days (inc. crystallization)AbsoluteCompounds must be crystalline solids, not oils[2]

Experimental Protocols: H- N HMBC Workflow

Objective : Unambiguous assignment of

Causality


Step 1: Sample Preparation

  • Dissolve 15–25 mg of the purified

    
    -methylpyrazole in 600 µL of CDCl
    
    
    or DMSO-
    
    
    .
  • Validation Check: Ensure the sample is rigorously free of paramagnetic impurities (e.g., residual metals from cross-coupling syntheses). Paramagnetic species drastically reduce

    
     relaxation times, which destroys the delicate HMBC correlations before they can be detected.
    

Step 2: Probe Tuning & Matching

  • Insert the sample into an NMR spectrometer equipped with a cryogenically cooled inverse-detection probe (500 MHz or higher is recommended).

  • Tune and match the probe to both

    
    H and 
    
    
    N frequencies to maximize the efficiency of the radiofrequency pulses.

Step 3: Parameter Optimization

  • Select a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Set the long-range coupling evolution delay (

    
    ) based on an estimated 
    
    
    of 5–8 Hz. Calculate
    
    
    ms.
  • Validation Check: If signals are absent after the initial run, execute a secondary experiment with

    
     ms to capture weaker 3-bond couplings that may have slower evolution times.
    

Step 4: Acquisition

  • Set the spectral width for

    
    N from 0 to -400 ppm (using nitromethane as the 0 ppm reference).
    
  • Acquire a minimum of 64–128 scans per

    
     increment to overcome the 0.37% natural abundance of 
    
    
    N.

Step 5: Data Processing & Interpretation

  • Identify the

    
    -methyl proton singlet in the 
    
    
    H dimension (~3.8–4.2 ppm).
  • Trace the vertical correlation to the

    
    N dimension. A strong cross-peak at ~ -170 to -200 ppm confirms connectivity to the pyrrole-like 
    
    
    , definitively assigning the regiochemistry ()[4].

Visualizations

WorkflowAN-Alkylation Mixture(1,3- vs 1,5-isomers)B1H & 13C NMRInitial ScreeningA->BCAre C3/C5 positionsprotonated?B->CD1D NOE / 2D NOESY(Through-space)C->D YesE1H-15N HMBC(Through-bond)C->E No (Sterically hindered)D->E Ambiguous NOEGUnambiguousRegiochemical AssignmentD->G Clear NOE observedFX-Ray Crystallography(Solid-state)E->F Poor sensitivity / OilsE->G Clear 2J/3J correlationsF->G

Analytical decision tree for assigning pyrazole regiochemistry.

HMBCNCH3N-CH3ProtonsN1N1(Pyrrole-like)~ -180 ppmNCH3->N1 2J (Strong)N2N2(Pyridine-like)~ -80 ppmNCH3->N2 3J (Weak/Absent)C5C5 / C5-HPositionNCH3->C5 3J (1H-13C)

Magnetization transfer pathways in 1H-15N HMBC NMR experiments.

References

  • Huang, A., Wo, K., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., ... & Zheng, S. L. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.[Link]

  • Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.[Link]

  • Urbonas, A., Krikštolaitytė, S., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.[Link]

The Definitive Guide to 1-Methyl-3-Stannylpyrazole Cross-Coupling: Stille vs. Suzuki-Miyaura Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

In modern drug discovery, the 1-methyl-1H-pyrazol-3-yl motif is a privileged pharmacophore, frequently incorporated to modulate physicochemical properties and target affinity. However, installing this moiety via palladium-catalyzed cross-coupling presents unique mechanistic challenges. This guide provides an objective, data-driven comparison between the Stille coupling of 1-methyl-3-(tributylstannyl)-1H-pyrazole and its primary alternative, the Suzuki-Miyaura coupling of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

Mechanistic Causality: The Protodeboronation Dilemma

In my experience as an Application Scientist, the decision between a stannane and a boronic ester is rarely arbitrary; it is dictated by the intrinsic stability of the organometallic species. Heteroaryl boronic acids, particularly those containing basic nitrogen atoms like pyrazoles, are notoriously susceptible to protodeboronation under the basic, aqueous conditions typically required for Suzuki-Miyaura cross-coupling (1)[1].

The causality behind this degradation lies in the pH-dependent formation of a zwitterionic intermediate or the base-catalyzed hydrolysis of the boronate complex, which leads to rapid, irreversible cleavage of the C-B bond (1)[1]. When the electrophile is base-sensitive or sterically hindered (requiring prolonged heating), the rate of protodeboronation often outpaces the rate of transmetalation, resulting in dismal yields.

In contrast, 1-methyl-3-(tributylstannyl)-1H-pyrazole operates under strictly neutral or mildly acidic conditions during Stille coupling (2)[2]. By omitting the aqueous base entirely, the stannylpyrazole circumvents the protodeboronation pathway, offering a highly reliable, self-validating system for complex fragment couplings (2)[2].

Objective Comparison: Stannane vs. Boronate

Parameter1-Methyl-3-(tributylstannyl)-1H-pyrazole (Stille)1-Methyl-1H-pyrazole-3-boronic ester (Suzuki)
Reactivity Conditions Neutral to mildly acidicBasic (aqueous or anhydrous bases required)
Bench Stability Excellent (stable to moisture/air)Moderate (prone to hydrolysis/protodeboronation)
Functional Group Tolerance Very High (ideal for base-sensitive electrophiles)High (but base-sensitive groups may degrade)
Byproduct Toxicity High (organotin compounds require strict removal)Low (boric acid derivatives are generally benign)
Purification Complexity High (requires KF/silica or specialized scavengers)Low to Moderate (aqueous workup often sufficient)

Workflow Visualization

G Substrate 1-Methylpyrazole Coupling Partner Stannane 1-Methyl-3-stannylpyrazole (Stille) Substrate->Stannane Boronate Pyrazole-3-boronic ester (Suzuki) Substrate->Boronate PdCat Pd(0) Catalytic Cycle Stannane->PdCat Neutral Conditions Boronate->PdCat Aqueous Base Protodeboronation Protodeboronation (Degradation) Boronate->Protodeboronation Side Reaction (pH dependent) Product Cross-Coupled Product PdCat->Product Reductive Elimination

Reaction pathway comparison highlighting the stability of stannylpyrazoles versus boronic esters.

Experimental Protocols: Self-Validating Systems

Protocol 1: Stille Coupling of 1-Methyl-3-(tributylstannyl)-1H-pyrazole

This protocol leverages neutral conditions to preserve sensitive functional groups (2)[2].

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv) and 1-methyl-3-(tributylstannyl)-1H-pyrazole (1.1 equiv) in anhydrous Toluene (0.2 M).

  • Degassing: Sparge the solution with argon for 15 minutes.

    • Causality: Oxygen promotes the oxidative homocoupling of stannanes, depleting the reagent and complicating the purification of the desired product.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%). Heat the mixture to 100 °C for 12 hours.

  • Quench & Purification (Critical Step): Cool to room temperature and add an equal volume of 10% aqueous KF solution. Stir vigorously for 1 hour.

    • Causality: The fluoride ions react with the highly toxic, soluble tributyltin halide byproducts to form polymeric tributyltin fluoride (Bu3SnF), which precipitates as an insoluble white solid. This allows for simple removal via filtration through Celite before standard silica gel chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester

This protocol is preferred when tin toxicity is a primary concern, provided the electrophile can withstand basic conditions (3)[3].

  • Preparation: Combine the aryl halide (1.0 equiv), 1-methyl-1H-pyrazole-3-boronic acid pinacol ester (1.2 equiv), and K2CO3 (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H2O (0.2 M).

  • Degassing: Sparge with argon for 15 minutes.

    • Causality: The biphasic system requires thorough deoxygenation to prevent the formation of unreactive Pd(II) black and to suppress oxidative side reactions.

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) and heat to 80 °C. Monitor strictly via TLC/LCMS.

    • Causality: Prolonged heating in the presence of aqueous base exponentially increases the rate of protodeboronation (1)[1]. Terminate the reaction immediately upon consumption of the aryl halide to maximize yield.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

References

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Science of Synthesis: Cross Coupling and Heck Reactions Source: Thieme Connect URL: [Link]

  • Title: A bifunctional iminophosphorane squaramide catalyzed enantioselective synthesis of hydroquinazolines via intramolecular aza-Michael addition Source: RSC Publishing URL: [Link]

Sources

Safety Operating Guide

1-Methyl-3-(tributylstannyl)-1H-pyrazole: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Organotin Hazard Profile

As a Senior Application Scientist, I cannot overstate the environmental and biological impact of organotin reagents. 1-Methyl-3-(tributylstannyl)-1H-pyrazole is not merely a "toxic organic"; it is a severe marine pollutant and a potent endocrine disruptor. The tributyltin (TBT) moiety is lipophilic and bioaccumulative, meaning improper disposal can cause long-term ecological damage far exceeding typical solvent waste.

Crucial Operational Directive: NEVER attempt to chemically "quench" this compound for drain disposal. Unlike acid/base neutralizations, the degradation products of organotins (such as inorganic tin salts or mono/di-butyltins) often remain regulated and toxic. The only compliant disposal path is collection as Hazardous Chemical Waste for high-temperature incineration by a licensed facility.

Chemical Profile & Hazard Identification
PropertyData
Chemical Name 1-Methyl-3-(tributylstannyl)-1H-pyrazole
CAS Number 170682-50-5 (Note: Isomers like 5-tributylstannyl often share this CAS or have distinct ones like 179055-21-1; treat all TBT-pyrazoles identically)
Molecular Formula C₁₆H₃₂N₂Sn
Physical State Colorless to yellow liquid
Primary Hazards Acute Toxicity (Oral/Dermal) , Severe Marine Pollutant , Skin/Eye Irritant
RCRA Status Not P- or U-listed specifically, but regulated as Toxic and Ecotoxic waste.[1]
Waste Segregation & Containerization

Proper segregation is the first line of defense against accidental exposure or reaction.

  • Waste Stream: Organotin / Heavy Metal Organic Waste .

    • Do not mix with standard "Non-Halogenated Organic Solvents" unless your facility explicitly permits commingling of heavy metals with fuel-blending streams. Most incinerators require metals to be separated to prevent ash contamination.

  • Container Material:

    • Preferred: Amber Glass (to prevent photodegradation which can complicate analysis) or High-Density Polyethylene (HDPE).

    • Avoid: PVC or low-grade plastics that may leach or degrade upon long-term contact with the organic solvent carrier.

  • Labeling:

    • Must be explicitly labeled: "HAZARDOUS WASTE - ORGANOTIN COMPOUND - TOXIC."

    • Add the GHS "Dead Tree/Dead Fish" symbol (Environmental Hazard) to the label.

Operational Workflow: Disposal Decision Tree

The following diagram outlines the logical decision-making process for handling this compound, ensuring no step leads to environmental release.

DisposalWorkflow Start Start: 1-Methyl-3-(tributylstannyl)-1H-pyrazole Waste TypeCheck Determine Waste Type Start->TypeCheck BulkLiquid Bulk Liquid / Reaction Mixture TypeCheck->BulkLiquid Liquid SolidResidue Solid Residue / Contaminated Silica TypeCheck->SolidResidue Solid/Sludge EmptyContainer Empty Reagent Bottle TypeCheck->EmptyContainer Empty Bottle Segregation Segregate into 'Organotin Waste' Stream (Do NOT mix with general organics) BulkLiquid->Segregation SolidResidue->Segregation Rinse Triple Rinse with Dichloromethane or Acetone EmptyContainer->Rinse HazWastePickup Request EHS / HazMat Pickup (Incineration Required) Segregation->HazWastePickup Rinsate Collect Rinsate Rinse->Rinsate Solvent Waste Deface Deface Label & Mark 'Empty' Rinse->Deface Clean Bottle Rinsate->Segregation GlassDisposal Dispose as Glass Waste (If <3% residue, otherwise Hazardous) Deface->GlassDisposal

Figure 1: Decision matrix for the segregation and disposal of organotin wastes. Note the strict requirement to collect rinsates rather than flushing them.

Decontamination & Cleaning Protocol

Organotins adhere strongly to glass and plastic. Standard soap and water washing is ineffective and dangerous, as it introduces the toxin into the municipal water system.

Step-by-Step Glassware Decontamination:
  • Solvent Rinse (The "Pre-Wash"):

    • Rinse the contaminated glassware inside a fume hood with a small volume of Dichloromethane (DCM) or Ethyl Acetate.

    • Action: Pour this rinse directly into the Organotin Waste container . Do not pour down the sink.

    • Repeat this step twice (Triple Rinse).

  • Oxidative Wash (Optional but Recommended for Trace Removal):

    • Soak the glassware in a base bath (Ethanolic KOH) or an acid bath, depending on the stability of other residues. Note: Strong acids can generate inorganic tin salts, which are still toxic.

    • Best Practice: After the solvent rinse, the glassware is usually clean enough to enter the normal laboratory wash cycle, provided the first solvent rinse was thorough.

  • Final Wash:

    • Wash with detergent and water.[2]

Spill Response Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Organotins have low vapor pressure but can be irritating. Ensure the area is well-ventilated.[3][4][5][6][7][8]

  • PPE Upgrade: Wear nitrile gloves (double gloved) , safety goggles, and a lab coat. If the spill is large (>100mL) or heated, respiratory protection (organic vapor cartridge) may be required.

  • Containment:

    • Do NOT use water.[3]

    • Surround the spill with absorbent pads or vermiculite to prevent spreading.

  • Cleanup:

    • Absorb the liquid using an inert absorbent (sand, vermiculite, or commercial spill pads).

    • Scoop the contaminated material into a wide-mouth jar or heavy-duty waste bag.

    • Label: "Hazardous Waste - Organotin Spill Debris."

  • Surface Decontamination:

    • Wipe the surface with paper towels soaked in acetone or DCM. Collect these towels as hazardous waste.

    • Wash the surface with soap and water only after the solvent wipe.

Regulatory Context (RCRA & EPA)

While 1-Methyl-3-(tributylstannyl)-1H-pyrazole does not have a specific "P" or "U" list code, it falls under the "Characteristic" and "General Duty" clauses:

  • Toxicity Characteristic: If the waste stream is tested and leaches specific toxins (though Tin is not on the standard TCLP list, the co-solvents often are).

  • Marine Pollutant: The Department of Transportation (DOT) and EPA strictly regulate the transport of organotins. They are classified under UN 2788 (Organotin compounds, liquid, n.o.s.) .[1]

  • Cradle-to-Grave Liability: Your laboratory retains liability for this waste until it is destroyed. Ensure your waste handler is certified for organotin incineration.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11166373, 1-Methyl-5-(tributylstannyl)-1H-pyrazole. PubChem.[9][10] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000 Table Z-1). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link][11]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.